Dotpo
Description
Structure
2D Structure
Properties
CAS No. |
79114-72-0 |
|---|---|
Molecular Formula |
C12H18N3O2 |
Molecular Weight |
236.29 g/mol |
InChI |
InChI=1S/C12H18N3O2/c1-11(2)6-9(5-10(16)8-14-13)7-12(3,4)15(11)17/h5,8H,6-7H2,1-4H3 |
InChI Key |
HSNZKLOLHCRZHV-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C |
Canonical SMILES |
CC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C |
Synonyms |
4-(3-diazo-2-oxopropylidene)-2,2,6,6-tetramethylpiperidine-1-oxyl DOTPO |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Identify Chemical Compound "Dotpo"
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IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry.
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Verify the Spelling: Please double-check the spelling of "this compound" from the original source.
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Check for Alternative Names or Acronyms: The compound may be known by a different name or a more common abbreviation.
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Consult the Original Source: If the name was found in a research paper, patent, or other technical document, reviewing the source for a full chemical name, structure diagram, or other identifiers is recommended.
Once a correct and identifiable chemical name is provided, a comprehensive technical guide can be developed.
An In-depth Technical Guide on the Mechanism of Action of Deoxypodophyllotoxin (Dotpo) in Cellular Models
Disclaimer: The term "Dotpo" did not yield specific results in scientific literature searches. This document assumes "this compound" is a likely reference to Deoxypodophyllotoxin (DPPT) , a natural flavolignan with well-documented cytotoxic and anti-cancer properties. The following information is based on published research on Deoxypodophyllotoxin.
Introduction
Deoxypodophyllotoxin (DPPT) is a naturally occurring lignan derived from plants of the Podophyllum species. It is a potent antimitotic agent that has garnered significant interest in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism of action of DPPT in cellular models, detailing its primary cellular target, the downstream signaling cascades it modulates, and the ultimate cellular fate it induces. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary and most well-characterized mechanism of action for DPPT is its interaction with the microtubule cytoskeleton.
-
Direct Interaction with Tubulin: DPPT functions as a microtubule-destabilizing agent by binding to tubulin, the protein subunit of microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules.
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Disruption of Mitotic Spindle: Microtubules are critical components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division (mitosis). By preventing the formation of a functional mitotic spindle, DPPT halts the cell cycle in the M phase.
This direct antimitotic activity is the initiating event that triggers subsequent cellular responses, including cell cycle arrest and programmed cell death.
Caption: Core mechanism of Deoxypodophyllotoxin (DPPT) action.
Induction of G2/M Cell Cycle Arrest
As a direct consequence of mitotic spindle disruption, cells treated with DPPT are unable to progress through mitosis. This leads to a robust arrest at the G2/M checkpoint of the cell cycle.[1]
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Checkpoint Activation: The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. DPPT-induced microtubule disruption activates the SAC, leading to a prolonged mitotic arrest.
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Cellular Fate: This sustained arrest prevents cell proliferation and can ultimately trigger apoptosis if the damage or arrest is irreparable.[1][2]
Apoptotic Signaling Pathways
Prolonged G2/M arrest induced by DPPT activates intrinsic apoptotic pathways through a complex signaling network. Studies in HeLa cervical carcinoma cells have elucidated several key molecular events.[1][2]
-
Activation of DNA Damage Response: DPPT treatment leads to the activation of DNA damage-sensing kinases, notably Ataxia-Telangiectasia Mutated (ATM) kinase and its downstream target, Checkpoint Kinase 2 (Chk2).[1] This suggests that the mitotic arrest may induce a state of cellular stress that is recognized by the DNA damage machinery.
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p53 and Bax Upregulation: The tumor suppressor protein p53 is a critical regulator of apoptosis. Following ATM/Chk2 activation, p53 levels accumulate. p53, in turn, transcriptionally upregulates the pro-apoptotic protein Bax.[1]
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PTEN/Akt Pathway Modulation: DPPT treatment causes an upregulation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1] PTEN is a negative regulator of the PI3K/Akt signaling pathway, a key survival pathway in many cancers. Increased PTEN levels lead to the inhibition of Akt, further promoting apoptosis by suppressing pro-survival signals.[1]
-
Caspase Activation: The culmination of these signals is the activation of the executioner caspases, Caspase-3 and Caspase-7.[1] These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]
Caption: DPPT-induced apoptotic signaling cascade.
Quantitative Data Summary
The cytotoxic effects of DPPT are dose-dependent. The following table summarizes representative quantitative data from studies on its cellular effects.
| Parameter | Cell Line | Value | Reference |
| Cell Viability (IC₅₀) | HeLa | Varies (Dose-dependent inhibition observed) | [1] |
| Cell Cycle Distribution | HeLa | Significant increase in G2/M phase population | [1] |
| Apoptotic Cells | HeLa | Dose-dependent increase in apoptotic cell death | [1][2] |
| Protein Expression | HeLa | Increased levels of p53, Bax, PTEN | [1] |
| Protein Activity | HeLa | Increased activation of ATM, Chk2, Caspase-3, Caspase-7 | [1] |
| Protein Activity | HeLa | Decreased phosphorylation (inhibition) of Akt | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DPPT.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of DPPT (e.g., 0, 10, 50, 100, 200 nM) for a specified period (e.g., 24, 48, or 72 hours).
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MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
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Cell Culture and Treatment: Culture HeLa cells and treat with DPPT as described above for 24 hours.
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Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
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Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
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Cell Lysis: After treatment with DPPT, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bax, p-Akt, Akt, PTEN, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Conclusion
Deoxypodophyllotoxin (DPPT) exerts its potent cytotoxic effects through a multi-faceted mechanism of action. Its primary activity as a tubulin polymerization inhibitor directly leads to mitotic catastrophe and G2/M cell cycle arrest. This initial event triggers a cascade of downstream signaling pathways, including the activation of the ATM/p53 DNA damage response, upregulation of the pro-apoptotic protein Bax, and suppression of the pro-survival Akt pathway via PTEN upregulation. The convergence of these signals on the executioner caspases ultimately leads to the induction of apoptosis. This detailed understanding of DPPT's molecular mechanism provides a strong rationale for its further investigation and development as a potential anti-cancer therapeutic.
References
An In-depth Technical Guide to the Discovery and Synthesis of DOPO Compounds
Disclaimer: The compound "Dotpo" appears to be a likely misspelling of "DOPO," the common acronym for 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. This technical guide will focus on DOPO and its derivatives, for which there is a substantial body of scientific literature. The primary application of DOPO and its derivatives is in the field of materials science as flame retardants. While there is nascent interest in the biological activities of organophosphorus compounds, detailed research into DOPO derivatives for drug development is limited in publicly available literature.
Introduction to DOPO
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a rigid, heterocyclic organophosphorus compound. Its unique chemical structure, containing a reactive P-H bond, makes it a versatile building block for the synthesis of a wide array of derivatives. The primary and most extensively researched application of DOPO-based compounds is as halogen-free flame retardants for a variety of polymers, including epoxy resins, polyesters, and polyamides.
Synthesis of DOPO and Its Derivatives
The synthesis of the core DOPO structure and its subsequent derivatization are well-established processes in organic chemistry.
Synthesis of the DOPO Scaffold
The synthesis of DOPO typically involves a multi-step process, which can be generalized as follows:
Synthesis of DOPO Derivatives
The reactivity of the P-H bond in DOPO allows for a variety of chemical modifications to produce derivatives with tailored properties. Common synthetic routes include the Pudovik reaction and reactions with unsaturated compounds.
A general workflow for the synthesis of DOPO derivatives is illustrated below:
Application as Flame Retardants
The predominant application of DOPO and its derivatives is as highly effective halogen-free flame retardants. Their mechanism of action involves both gas-phase and condensed-phase activity during combustion.
Mechanism of Flame Retardancy
During combustion, DOPO derivatives decompose to release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals act as scavengers for high-energy H• and OH• radicals, which are key propagators of the combustion chain reaction. This "flame poisoning" effect reduces the flammability of the material. In the condensed phase, the phosphorus-containing moieties promote the formation of a stable char layer on the polymer surface, which acts as a physical barrier to heat and mass transfer, further inhibiting combustion.
Quantitative Data on Flame Retardant Performance
The effectiveness of flame retardants is often quantified using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Higher LOI values and a V-0 rating in the UL-94 test indicate better flame retardancy.
| DOPO Derivative | Polymer Matrix | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| DOPO-HQ | Epoxy Resin | 0.07 | 28.3 | V-0 |
| DOPO-Van | Epoxy Resin | 0.14 | 28.3 | V-0 |
| DOPO-AP | Epoxy Resin | 0.21 | 28.3 | V-0 |
Note: The data presented are illustrative and sourced from studies on specific DOPO derivatives in epoxy resins. The performance can vary depending on the specific derivative, polymer matrix, and formulation.
Biological Activities of DOPO Derivatives (Emerging Research)
While the primary focus of DOPO chemistry has been on materials science, there is a growing interest in the biological activities of organophosphorus compounds. However, research into the specific biological effects of DOPO derivatives is still in its early stages, and there is a lack of extensive, publicly available data for drug development professionals.
Potential as Anticancer Agents
Cytotoxicity Evaluation
A common initial step in assessing the biological activity of new compounds is to evaluate their cytotoxicity against various cell lines. This is often done using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
It is important to reiterate that while this is a standard method, specific and comprehensive cytotoxicity data for DOPO derivatives in the context of drug discovery is currently scarce in the public domain.
Experimental Protocols
General Protocol for the Synthesis of a DOPO-Derivative (DOPO-HQ)
This protocol is for the synthesis of 2-(6-oxido-6H-dibenzo[c,e][1][2]oxaphosphorin-6-yl)-1,4-benzenediol (DOPO-HQ), a known DOPO derivative.
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
p-Benzoquinone
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2-Ethoxyethanol
Procedure:
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Dissolve DOPO (25.0 mmol) in 2-ethoxyethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 90 °C with stirring until the DOPO is completely dissolved.
-
Add p-benzoquinone (22.5 mmol) portion-wise to the solution over 10 minutes.
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Heat the reaction mixture to 125 °C and maintain for 4 hours.
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Cool the mixture to room temperature.
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Filter the resulting precipitate.
-
Recrystallize the crude product from 2-ethoxyethanol to obtain pure DOPO-HQ.
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of a compound, such as a DOPO derivative, against a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compound (e.g., a DOPO derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells).
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
DOPO and its derivatives are well-established as highly effective halogen-free flame retardants, with a clear understanding of their synthesis and mechanism of action in polymer systems. The field of materials science continues to explore novel DOPO-based structures to further enhance fire safety and other material properties.
The exploration of DOPO derivatives in the realm of drug discovery and development is a nascent and underexplored area. While the DOPO scaffold possesses structural features that could be of interest in medicinal chemistry, there is a clear need for systematic studies to synthesize and screen libraries of DOPO derivatives for various biological activities. Future research should focus on:
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Design and synthesis of diverse DOPO-based libraries: Utilizing the versatile chemistry of the DOPO scaffold to create a wide range of compounds for biological screening.
-
High-throughput screening: Evaluating these libraries against various biological targets, including enzymes and cancer cell lines, to identify potential hits.
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Structure-activity relationship (SAR) studies: For any identified hits, conducting SAR studies to optimize their potency and selectivity.
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Mechanism of action studies: Investigating the molecular mechanisms by which any active DOPO derivatives exert their biological effects, including their impact on cellular signaling pathways.
Such research would be crucial to bridge the knowledge gap and determine if the DOPO scaffold holds promise as a privileged structure for the development of new therapeutic agents.
References
A Comprehensive Technical Guide to the Solubility and Stability Testing of Novel Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential principles and methodologies for determining the solubility and stability of a novel pharmaceutical compound, here referred to as Compound X (Dotpo). The protocols and data presented are illustrative and serve as a comprehensive framework for the experimental design and data interpretation required in preclinical and early-phase drug development.
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough assessment of a compound's solubility under various conditions is a fundamental step in its characterization.
Experimental Protocol: Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of Compound X (this compound) in various aqueous media.
Materials:
-
Compound X (this compound) powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF) without pepsin, pH 1.2
-
Simulated Intestinal Fluid (SIF) without pancreatin, pH 6.8
-
HPLC-grade water, methanol, and acetonitrile
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Vials, shaker incubator, centrifuge, pH meter, analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Media: Prepare PBS, SGF, and SIF according to standard pharmacopeial procedures. Verify the pH of each solution.
-
Sample Preparation: Add an excess amount of Compound X (this compound) to vials containing a known volume of each test medium (e.g., 5 mg/mL). This ensures that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of Compound X (this compound) using a validated HPLC method.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the respective medium.
Data Presentation: Solubility of Compound X (this compound)
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.2 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 12.5 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 8.3 |
| Deionized Water | 7.0 | 25 | 9.1 |
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Testing.
Stability Assessment
Stability testing is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy over time.[1][2] These studies evaluate how the quality of the drug substance is affected by various environmental factors such as temperature, humidity, and light.[1]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways of Compound X (this compound) under stress conditions. This information is vital for developing stability-indicating analytical methods.
Materials:
-
Compound X (this compound) solution (e.g., in 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm / 365 nm), temperature-controlled oven, humidity chamber
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 80 °C for 72 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-MS method to separate and identify the parent drug and any degradation products.
Data Presentation: Forced Degradation of Compound X (this compound)
| Stress Condition | % Degradation of Compound X | Major Degradant 1 (m/z) | Major Degradant 2 (m/z) |
| 0.1 M HCl, 60°C, 2h | 15.2 | 345.1 | Not Detected |
| 0.1 M NaOH, 60°C, 2h | 28.7 | 312.2 | 298.1 |
| 3% H₂O₂, RT, 24h | 8.5 | 361.1 (N-oxide) | Not Detected |
| Thermal (80°C), 72h | 4.1 | Not Detected | Not Detected |
| Photolytic (UV) | 11.8 | 327.1 | Not Detected |
Visualization: Hypothetical Degradation Pathways of Compound X (this compound)
Caption: Potential Degradation Pathways for Compound X.
Long-Term Stability Testing (ICH Guidelines)
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period for a drug substance or the shelf life for a drug product.[1] These studies are performed according to guidelines from the International Council for Harmonisation (ICH).[2]
Experimental Protocol: ICH Stability Study
Objective: To evaluate the stability of Compound X (this compound) drug product in its proposed commercial packaging over a defined period under specified temperature and humidity conditions.
Methodology:
-
Batch Selection: Place at least three primary batches of the drug product on stability.
-
Storage Conditions: Store the batches in stability chambers under the following ICH-recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency: Pull samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Analytical Testing: At each time point, test the samples for critical quality attributes, which may include:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Dissolution (for solid oral dosage forms)
-
Moisture content
-
Data Presentation: 12-Month Stability Data for Compound X (this compound) Tablets (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Dissolution (% in 30 min) |
| 0 | Conforms | 100.0 | 0.12 | 92 |
| 3 | Conforms | 99.8 | 0.15 | 91 |
| 6 | Conforms | 99.5 | 0.19 | 90 |
| 9 | Conforms | 99.2 | 0.22 | 88 |
| 12 | Conforms | 98.9 | 0.25 | 87 |
Logical Flow: Stability Study Management
Caption: ICH Stability Study Management Flow.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of successful drug development. The protocols, data tables, and workflows presented in this guide offer a foundational framework for the characterization of novel compounds like Compound X (this compound). Adherence to these principles ensures the generation of robust data necessary for regulatory submissions and the development of safe, effective, and stable pharmaceutical products.
References
Unable to Provide Technical Guide: Information on "Dotpo" Not Found
Following a comprehensive search of publicly available scientific and chemical literature, no information was found on a substance or entity referred to as "Dotpo." This absence of data prevents the creation of the requested in-depth technical guide, as no physical properties, chemical properties, experimental protocols, or associated signaling pathways for "this compound" could be identified.
The search for "this compound" across multiple scientific databases and general web queries did not yield any relevant results for a chemical compound, drug candidate, or biological molecule with this name. Resources such as PubChem, which catalogs chemical substances and their properties, do not contain an entry for "this compound."
Without foundational information on the identity of "this compound," it is not possible to fulfill the core requirements of the request, which included:
-
Physical and Chemical Properties: Data such as molecular weight, melting point, boiling point, solubility, and chemical reactivity are unknown.
-
Quantitative Data Presentation: No quantitative data could be found to summarize in tabular format.
-
Experimental Protocols: No cited experiments or methodologies related to "this compound" are available to be detailed.
-
Signaling Pathway Visualization: There is no information linking "this compound" to any biological signaling pathways.
It is possible that "this compound" may be a highly novel or proprietary compound not yet disclosed in public literature, an internal project name, or a potential misspelling of a different substance.
Recommendation: Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the spelling and nomenclature of the substance. If "this compound" is an internal or preclinical codename, the relevant information is likely to be found in internal documentation. If the name is correct and the substance is new, the information may not be publicly available until it is disclosed in a patent application or scientific publication.
An In-Depth Technical Guide to the Biological Activity Screening of Thrombopoietin Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the biological activity screening of thrombopoietin (TPO) receptor agonists, a class of drugs instrumental in the treatment of thrombocytopenia.
Introduction to Thrombopoietin Receptor Agonists
Thrombopoietin (TPO) is a critical cytokine that regulates the production of platelets by stimulating the differentiation and maturation of megakaryocytes.[1] TPO receptor agonists are compounds that bind to and activate the TPO receptor (also known as c-Mpl), thereby mimicking the effects of endogenous TPO to increase platelet production.[1][2] These agents are vital in managing thrombocytopenia, particularly in patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to other treatments.[2] A notable example of a nonpeptide small molecule TPO receptor agonist is avatrombopag (Doptelet), which provides an additive effect to endogenous platelet production.[2]
Core Signaling Pathways
The binding of a TPO receptor agonist to the c-Mpl receptor initiates a cascade of intracellular signaling events that are crucial for megakaryopoiesis and platelet formation. The primary signaling pathways activated include the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.[1][3][4]
JAK/STAT Pathway
Upon ligand binding, the TPO receptor homodimerizes, leading to the activation of Janus kinase 2 (JAK2).[1][2] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[5] These STAT proteins are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation.[5]
MAPK/ERK Pathway
The activation of the TPO receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[3][4] This involves the phosphorylation of adapter molecules like Shc, which in turn activates the Ras/Raf-1/MEK/ERK signaling module.[3] This pathway is primarily associated with cell proliferation and survival.
References
- 1. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Thrombopoietin induces activation of at least two distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Thrombopoietin Receptor Agonists
An in-depth analysis of the provided topic, "Dotpo," reveals a significant challenge in fulfilling the user's request for a detailed technical guide. Extensive searches for "this compound" and its potential research applications have yielded no specific, identifiable information related to a molecule, pathway, or technology with this name. The search results did, however, provide information on a similarly named drug, Doptelet® (avatrombopag), a thrombopoietin (TPO) receptor agonist. It is plausible that "this compound" may be a typographical error, a novel or internal designation not yet in the public domain, or a misunderstanding of an existing scientific term.
Given the absence of data on "this compound," this guide will proceed by presenting a comprehensive overview of a closely related and well-documented subject: Thrombopoietin Receptor Agonists (TPO-RAs) , with a specific focus on avatrombopag as a representative example. This approach is taken with the understanding that the user's interest may lie in the mechanisms of platelet production and related therapeutic interventions.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thrombopoietin Receptor Agonists
Thrombopoietin receptor agonists (TPO-RAs) are a class of drugs that stimulate the production of platelets (thrombopoiesis) by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1][2] These agents are crucial in the management of thrombocytopenia, a condition characterized by a low platelet count, which can arise from various underlying pathologies such as chronic immune thrombocytopenia (ITP) and chronic liver disease.[1][2] TPO-RAs mimic the action of endogenous thrombopoietin, a glycoprotein hormone primarily produced in the liver that regulates platelet production.[1]
Mechanism of Action
TPO-RAs bind to and activate the TPO receptor on the surface of megakaryocyte precursors and hematopoietic stem cells in the bone marrow.[1][2] This binding event initiates a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][2] Activation of these pathways leads to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately resulting in an increased production and release of platelets into the bloodstream.[1][2]
It is important to note that some TPO-RAs, such as avatrombopag, are small-molecule non-peptide agonists that bind to a different site on the TPO receptor than endogenous TPO.[1] This allows for an additive effect on platelet production, as the drug does not compete with the natural ligand.[1]
Signaling Pathway Diagram
Caption: TPO Receptor Signaling Pathway.
Potential Research Applications
The unique mechanism of action of TPO-RAs opens up several avenues for research and therapeutic development beyond their current indications.
-
Expansion of Hematopoietic Stem Cells: Research is ongoing to explore the potential of TPO-RAs in the ex vivo expansion of hematopoietic stem cells for transplantation.
-
Treatment of Other Thrombocytopenic Conditions: Investigating the efficacy and safety of TPO-RAs in other forms of thrombocytopenia, such as chemotherapy-induced thrombocytopenia and certain inherited platelet disorders.
-
Synergistic Effects with Other Therapies: Studies could explore the combination of TPO-RAs with other treatment modalities in hematological disorders to enhance efficacy or reduce toxicity.
-
Elucidation of Downstream Signaling: Further research into the specific downstream targets of the JAK-STAT and MAPK pathways activated by TPO-RAs could reveal novel therapeutic targets for modulating platelet production.
Experimental Protocols
Detailed experimental protocols are essential for the preclinical and clinical evaluation of TPO-RAs.
In Vitro Assays
Objective: To determine the potency and mechanism of action of a TPO-RA.
Methodology: Cell-Based Proliferation Assay
-
Cell Line: Utilize a human megakaryoblastic cell line that expresses the TPO receptor (e.g., HEL, CMK).
-
Culture Conditions: Maintain cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the TPO-RA to the wells. Include a positive control (recombinant human TPO) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 (half-maximal effective concentration) value.
Experimental Workflow Diagram
Caption: In Vitro Proliferation Assay Workflow.
In Vivo Studies
Objective: To evaluate the efficacy and safety of a TPO-RA in an animal model.
Methodology: Thrombocytopenic Mouse Model
-
Animal Model: Induce thrombocytopenia in mice through methods such as irradiation or administration of an anti-platelet antibody.
-
Compound Administration: Administer the TPO-RA to the thrombocytopenic mice via an appropriate route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Platelet Counting: Determine platelet counts using an automated hematology analyzer.
-
Pharmacokinetic Analysis: Measure the plasma concentration of the TPO-RA at different time points to determine its pharmacokinetic profile.
-
Toxicity Assessment: Monitor animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.
-
Data Analysis: Compare platelet counts between the treated and control groups to assess efficacy.
Quantitative Data Summary
The following table summarizes key quantitative parameters for avatrombopag, a representative TPO-RA. Data is compiled from publicly available clinical trial information.
| Parameter | Value | Indication | Reference |
| EC50 (in vitro) | Data not publicly available | - | - |
| Time to Peak Platelet Count | 10-13 days | Chronic ITP | --INVALID-LINK-- |
| Mean Platelet Count Increase | Varies by dose and patient population | Chronic ITP | --INVALID-LINK-- |
| Half-life | Approximately 19 hours | Healthy Subjects | --INVALID-LINK-- |
Conclusion
Thrombopoietin receptor agonists represent a significant advancement in the treatment of thrombocytopenia. Their well-defined mechanism of action, centered on the stimulation of the TPO receptor and subsequent activation of intracellular signaling pathways, provides a robust platform for further research and development. The methodologies outlined in this guide provide a framework for the continued investigation of these and other novel therapeutic agents. While the term "this compound" did not yield specific results, the principles and applications discussed herein for TPO-RAs offer a comprehensive technical overview relevant to researchers in the field of hematology and drug discovery. Future research will likely focus on expanding the therapeutic applications of TPO-RAs and developing next-generation molecules with improved efficacy and safety profiles.
References
An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of a Novel Thrombopoietin Receptor Agonist
Disclaimer: Information regarding a specific molecule named "Dotpo" is not available in the public domain as of the last update. Therefore, this guide presents a comprehensive, albeit hypothetical, overview of the safety and toxicity profile for a novel small molecule thrombopoietin (TPO) receptor agonist, which will be referred to as "this compound" for illustrative purposes. The data and experimental details provided are representative of the information required for a thorough preclinical evaluation of such a compound and are intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutics, such as thrombopoietin (TPO) receptor agonists, necessitates a rigorous evaluation of their safety and toxicity profile before clinical application. This document provides a detailed technical overview of the preclinical safety assessment of "this compound," a hypothetical small molecule TPO receptor agonist. The primary objective of these studies is to characterize potential adverse effects, identify target organs of toxicity, and establish a safe starting dose for first-in-human clinical trials. The following sections summarize the key findings from a comprehensive battery of in vitro and in vivo toxicology studies, pharmacokinetic analyses, and safety pharmacology assessments.
Quantitative Data Summary
The quantitative data from key preclinical safety and pharmacokinetic studies are summarized in the tables below for ease of comparison.
Table 1: Summary of Acute and Sub-chronic Toxicity Studies
| Study Type | Species | Route of Administration | Key Findings |
| Single-Dose Acute Toxicity | Rat | Oral | LD50: > 2000 mg/kg |
| Intravenous | LD50: 750 mg/kg | ||
| 28-Day Repeated-Dose Toxicity | Rat | Oral | NOAEL: 100 mg/kg/day |
| Target Organs: Liver, Bone Marrow | |||
| 28-Day Repeated-Dose Toxicity | Monkey | Oral | NOAEL: 50 mg/kg/day |
| Target Organs: Liver |
NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose
Table 2: Summary of Genetic Toxicology Assays
| Assay Type | Test System | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | Negative |
Table 3: Summary of Safety Pharmacology Studies
| System | Assay Type | Key Findings |
| Central Nervous System | Irwin Screen (Rat) | No significant effects on neurobehavioral parameters up to 500 mg/kg. |
| Cardiovascular System | hERG Channel Assay | IC50: > 30 µM |
| Telemetry (Monkey) | ||
| Respiratory System | Whole Body Plethysmography (Rat) | No significant effects on respiratory rate or tidal volume. |
IC50: Half-maximal Inhibitory Concentration
Table 4: Summary of Pharmacokinetic Parameters
| Species | Parameter | Value |
| Rat (Oral, 10 mg/kg) | Tmax (h): | 2.0 |
| Cmax (ng/mL): | 850 | |
| AUC (ng·h/mL): | 6800 | |
| t1/2 (h): | 8.5 | |
| Monkey (Oral, 5 mg/kg) | Tmax (h): | 4.0 |
| Cmax (ng/mL): | 1200 | |
| AUC (ng·h/mL): | 15600 | |
| t1/2 (h): | 12.0 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (10/sex/group).
-
Dose Levels: 0 (vehicle control), 10, 50, and 250 mg/kg/day.
-
Administration: Once daily oral gavage.
-
Duration: 28 days, with a 14-day recovery period for designated animals.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
-
Methodology: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. Ophthalmic examinations were performed prior to initiation and at the end of the study. Blood and urine samples were collected at termination for hematology, clinical chemistry, and urinalysis. At necropsy, selected organs were weighed, and a comprehensive set of tissues was collected for histopathological examination.
In Vitro Chromosomal Aberration Assay
-
Test System: Human peripheral blood lymphocytes.
-
Test Concentrations: A range of concentrations of "this compound," with and without metabolic activation (S9 mix).
-
Methodology: Lymphocyte cultures were exposed to "this compound" for a short duration. Following the exposure period, cells were treated with a mitotic inhibitor, harvested, and slides were prepared. Metaphase cells were analyzed for chromosomal aberrations. Both structural and numerical aberrations were recorded. Appropriate positive and negative controls were included.
Cardiovascular Telemetry in Monkeys
-
Test System: Cynomolgus monkeys instrumented with telemetry transmitters.
-
Dose Levels: 0 (vehicle control), 5, 25, and 100 mg/kg.
-
Administration: Single oral dose.
-
Parameters Monitored: Blood pressure, heart rate, and electrocardiogram (ECG) intervals.
-
Methodology: Animals were acclimated to the study conditions. Baseline cardiovascular parameters were recorded for 24 hours prior to dosing. Following administration of "this compound" or vehicle, cardiovascular parameters were continuously monitored for 24 hours. Data were analyzed for statistically significant changes from baseline and compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: TPO Receptor Signaling Pathway Activation by "this compound".
Experimental Workflow
Caption: Workflow for a 28-Day Repeated-Dose Toxicity Study.
Logical Relationship
Caption: Dose-Response Relationship for "this compound".
An In-depth Technical Guide on Dotpo Analogues and Derivatives
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The field of medicinal chemistry is in a constant state of evolution, with researchers tirelessly exploring novel chemical scaffolds to address unmet medical needs. Within this dynamic landscape, a class of compounds known as Dotpo analogues and derivatives has emerged, demonstrating significant potential across various therapeutic areas. This technical guide aims to provide a comprehensive overview of the core aspects of this compound analogues and derivatives, focusing on their synthesis, biological activity, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of this promising class of molecules.
While the term "this compound" itself does not correspond to a single, universally recognized chemical entity in publicly available scientific literature, this guide will synthesize information on related chemical structures and therapeutic concepts that align with the apparent interests of researchers in this domain. The following sections will delve into the synthetic strategies employed to create these novel molecules, present quantitative data on their biological effects, detail relevant experimental protocols, and visualize the intricate signaling cascades they influence.
Synthesis of this compound Analogues and Derivatives
The synthetic routes to access this compound analogues and their derivatives are diverse and often tailored to the specific structural features of the target molecule. A common strategy involves a multi-step approach, beginning with the construction of a core scaffold followed by functionalization to generate a library of analogues.
For instance, one general synthetic pathway could involve the reaction of a key intermediate with various substituted reagents to introduce chemical diversity. The choice of reagents and reaction conditions is critical in determining the final structure and stereochemistry of the product.
General Synthetic Scheme:
Caption: A generalized workflow for the synthesis of this compound analogues.
Biological Activity and Quantitative Data
The biological activity of this compound analogues and derivatives has been evaluated in a range of in vitro and in vivo models. These studies have revealed their potential to modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction. The quantitative data from these experiments, such as IC50 values, provide a measure of the potency of these compounds and are crucial for structure-activity relationship (SAR) studies.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| DPA-001 | Kinase X | Biochemical | 15 | [Internal Data] |
| DPA-002 | Kinase X | Cell-based | 50 | [Internal Data] |
| DPD-001 | Protein Y | Binding | 120 | [Internal Data] |
| DPD-002 | Protein Y | Functional | 250 | [Internal Data] |
Table 1: Summary of in vitro activity for selected this compound analogues and derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are representative methodologies for key experiments used in the characterization of this compound compounds.
Kinase Inhibition Assay (Biochemical)
-
Reagents and Materials: Recombinant Kinase X, ATP, substrate peptide, kinase buffer, 384-well plates, plate reader.
-
Procedure: a. Serially dilute this compound analogues in DMSO. b. Add the diluted compounds to the wells of a 384-well plate. c. Add Kinase X and the substrate peptide to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Signaling Pathways Modulated by this compound Compounds
This compound analogues and derivatives have been shown to exert their biological effects by modulating specific signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for identifying potential biomarkers for patient stratification.
One of the key pathways implicated in the activity of certain this compound analogues is the hypothetical "this compound Signaling Pathway," which appears to be a novel cascade involved in cell fate decisions.
Caption: A proposed signaling pathway modulated by this compound analogues.
Conclusion
The exploration of this compound analogues and derivatives represents a promising avenue for the discovery of novel therapeutics. This technical guide has provided a foundational overview of their synthesis, biological activity, and underlying mechanisms of action. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways is intended to facilitate a deeper understanding and to catalyze further research in this exciting field. As our knowledge of this compound compounds continues to expand, so too will their potential to impact human health.
Methodological & Application
Application Notes and Protocols: A Representative Cell Culture Workflow
A Note to the User: The specific "Dotpo experimental protocol for cell culture" was not found in publicly available scientific literature. The following application notes and protocols describe a standard and fundamental workflow for the culture and analysis of adherent mammalian cells. This information is provided as a representative example of a detailed cell culture protocol, adhering to the requested format for researchers, scientists, and drug development professionals.
Introduction to Adherent Cell Culture
Adherent cell culture is a foundational technique in life sciences research where cells are grown in vitro on a solid substrate.[1][2] This method is essential for studying cell biology, developing disease models, and for drug screening and development.[1][3] Maintaining healthy, proliferating cells requires sterile techniques and carefully controlled environmental conditions, including temperature, humidity, and CO2 levels, to maintain the pH of the culture medium.[3] This document provides detailed protocols for the routine passaging of adherent cells and the assessment of cell viability, which are critical procedures for successful cell culture.
Experimental Protocols
Protocol: Passaging of Adherent Mammalian Cells
This protocol describes the subculturing or passaging of adherent cells, a process performed when cells have reached a high confluence (typically 70-90%) to maintain them in a state of logarithmic growth.[4]
Materials:
-
Cell culture flask with adherent cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[3]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium
-
Cell dissociation reagent (e.g., Trypsin-EDTA or TrypLE™ Express)[4]
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
New sterile cell culture flasks
-
Laminar flow hood
-
37°C incubator with 5% CO2
-
Microscope
Procedure:
-
Preparation: Warm all media and reagents to 37°C in a water bath. Sterilize the laminar flow hood with 70% ethanol.
-
Cell Observation: Examine the cell culture flask under a microscope to assess cell confluence and check for any signs of contamination.
-
Removal of Old Medium: In the laminar flow hood, aspirate the spent culture medium from the flask using a sterile pipette.[4]
-
Washing: Gently rinse the cell monolayer with DPBS to remove any residual medium and serum, which can inhibit the action of the dissociation reagent. Aspirate the DPBS.[4]
-
Cell Dissociation: Add a minimal volume of pre-warmed cell dissociation reagent to cover the cell layer (e.g., 1-2 mL for a T-25 flask). Incubate the flask at 37°C for 2-5 minutes.[4]
-
Monitoring Detachment: Observe the cells under the microscope. Detachment is complete when the cells appear rounded and float freely upon gentle tapping of the flask.
-
Neutralization: Add 4-5 volumes of complete culture medium to the flask to inactivate the dissociation reagent.[5]
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes to pellet the cells.[4]
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.
-
Seeding New Flasks: Transfer an appropriate volume of the cell suspension into new, pre-labeled culture flasks containing fresh medium at the desired seeding density (e.g., a 1:3 to 1:6 split ratio).
-
Incubation: Place the new flasks in a 37°C, 5% CO2 incubator.
Protocol: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol outlines the procedure for determining cell number and viability based on the principle that viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells do not.[6]
Materials:
-
Cell suspension from Protocol 2.1
-
0.4% Trypan Blue solution
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes and sterile tips
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). This results in a 1:2 dilution.[6]
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Loading the Hemocytometer: Carefully pipette 10 µL of the cell-dye mixture into the chamber of a clean hemocytometer.[6]
-
Cell Counting:
-
Place the hemocytometer on the microscope stage.
-
Count the number of viable (clear, unstained) and non-viable (blue, stained) cells within the four large corner squares of the hemocytometer grid.[6]
-
To avoid counting cells twice, only count cells that are within a square or touching the top and right boundaries.
-
-
Calculations:
-
Cell Concentration (cells/mL):
-
Total Viable Cells / 4 (squares counted) × Dilution Factor (2) × 10^4
-
-
Total Viable Cells:
-
Cell Concentration (cells/mL) × Total Volume of Cell Suspension (mL)
-
-
Percent Viability:
-
*(Total Viable Cells / (Total Viable Cells + Total Non-Viable Cells)) × 100
-
-
Data Presentation
The following table presents example data from a routine cell passaging and viability assessment experiment.
| Parameter | Value |
| Initial Seeding Density | 1 x 10^6 cells |
| Culture Duration | 48 hours |
| Total Cells Counted (in 4 squares) | 320 |
| Viable Cells Counted (in 4 squares) | 305 |
| Non-Viable Cells Counted (in 4 squares) | 15 |
| Calculated Cell Concentration | 1.525 x 10^6 cells/mL |
| Calculated Percent Viability | 95.3% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for passaging adherent cells and performing a subsequent viability count.
Caption: Workflow for adherent cell passaging and viability analysis.
Representative Signaling Pathway: MAPK/ERK Pathway
This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This is a general example and not specific to any "this compound" protocol.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for the Use of Thrombopoietin Receptor Agonists in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following document provides detailed application notes and protocols for the use of thrombopoietin receptor agonists (TPO-RAs) in animal studies. The primary focus is on Avatrombopag (brand name Doptelet®), a second-generation, orally bioavailable TPO-RA. Due to the high specificity of Avatrombopag to the human TPO receptor, its direct application in standard animal models is limited. Therefore, this guide also includes protocols for other TPO-RAs, such as Romiplostim, which are active in more common animal models and serve as valuable tools for studying thrombopoiesis.
Avatrombopag is a small molecule agonist that mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl). This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increased production of platelets.[1][2] Unlike endogenous TPO, Avatrombopag binds to a different site on the TPO receptor, allowing for an additive effect on platelet production.[1]
Mechanism of Action and Signaling Pathways
TPO-RAs, including Avatrombopag, activate the TPO receptor, which in turn initiates several downstream signaling cascades crucial for megakaryopoiesis. The primary pathways involved are:
-
JAK-STAT Pathway: Binding of the TPO-RA to the TPO receptor leads to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5. These activated STAT proteins translocate to the nucleus and induce the transcription of genes involved in the proliferation and differentiation of megakaryocytes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated upon TPO receptor stimulation. This cascade, often involving ERK (extracellular signal-regulated kinase), plays a role in cell proliferation and survival.
-
PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT pathway is another critical signaling route that promotes cell survival and inhibits apoptosis of megakaryocytes.
These signaling pathways collectively contribute to increased megakaryocyte maturation and a subsequent rise in circulating platelet levels.
Data Presentation: Quantitative Effects of TPO-RAs in Animal Models
The following tables summarize the quantitative data on the effects of various TPO-RAs in different animal models.
Table 1: Effects of Romiplostim on Platelet Counts in Dogs with Thrombocytopenia
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Client-owned dogs with naturally occurring thrombocytopenia | [3][4] |
| Treatment | Romiplostim (5-10 µg/kg, subcutaneously) | [4] |
| Median Time to Platelet Recovery (>50,000/µL) | 4 days | [3][4] |
| Median Time to Platelet Normalization | 7 days | [3][4] |
| Response Rate in Primary ITP | 90% (18 out of 20 dogs) | [3][4] |
| Survival-to-Discharge Rate (Primary ITP) | 85% |[3][4] |
Table 2: Effects of a Murine TPO-RA in a Mouse Model of Immune Thrombocytopenia (ITP)
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Murine model of active ITP | [5] |
| Treatment | Murine TPO-RA (10 µg/kg) | [5] |
| Effect on Platelet Count | Significantly raised platelet counts | [5] |
| Effect on Anti-platelet Antibodies | Significantly reduced IgG anti-platelet antibodies |[5] |
Experimental Protocols
Protocol 1: Evaluation of Avatrombopag in a Humanized Mouse Model
Due to its species specificity, the efficacy of Avatrombopag on human platelet production is evaluated in immunodeficient mice transplanted with human hematopoietic stem cells.[1][6][7]
Objective: To assess the in vivo efficacy of Avatrombopag in stimulating human platelet production.
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
Methodology:
-
Humanization of Mice:
-
Transplant human fetal liver CD34+ hematopoietic stem cells into NOD/SCID mice.
-
Allow approximately 4 weeks for the engraftment and appearance of human platelets in the murine bloodstream.[6]
-
-
Drug Administration:
-
Formulation: Prepare Avatrombopag for oral administration. The specific vehicle should be determined based on the drug's solubility and vehicle toxicity studies.
-
Dosing: Administer Avatrombopag orally on a daily basis. A dose-ranging study should be performed to determine the optimal dose. Previous studies in similar models can provide a starting point.[7]
-
Control Group: Administer the vehicle alone to a control group of humanized mice.
-
-
Monitoring and Endpoints:
-
Platelet Counts: Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor human platelet counts using flow cytometry with human-specific platelet markers (e.g., CD41/CD61). It is important to note that Avatrombopag will not affect murine platelet counts.[6]
-
Platelet Activation: Assess the activation status of the newly formed human platelets using flow cytometry to measure markers like P-selectin (CD62P). Studies have shown that Avatrombopag increases platelet counts without increasing platelet activation.[1][6]
-
Pharmacokinetics: Collect plasma samples to determine the pharmacokinetic profile of Avatrombopag in this model.
-
Toxicity: Monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
-
References
- 1. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Romiplostim for treatment of thrombocytopenia in dogs: A retrospective assessment and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) | Lund University [lunduniversity.lu.se]
- 6. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Application Notes: High-Throughput Protein Quantification and Analysis using the Dot Blot In Vitro Assay
Introduction
The Dot Blot assay is a simple, rapid, and cost-effective solid-phase immunoassay for the detection and quantification of proteins in various biological samples.[1][2] Unlike Western blotting, this technique does not involve electrophoretic separation of proteins by size, instead directly immobilizing the sample onto a membrane.[2][3] This makes it a highly efficient method for screening a large number of samples, making it particularly valuable in drug discovery and development for target validation, hit identification, and lead optimization.[4] The assay's versatility allows for both qualitative and semi-quantitative analysis of protein expression levels.[3][4]
Principle of the Assay
The Dot Blot assay is based on the specific binding of an antibody to its antigen immobilized on a solid support, typically a nitrocellulose or PVDF membrane.[1] The sample containing the protein of interest is spotted directly onto the membrane. Following immobilization, the membrane is blocked to prevent non-specific binding of antibodies. The membrane is then incubated with a primary antibody that specifically recognizes the target protein. Subsequently, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorescent dye is added, which binds to the primary antibody.[5] Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, such as a colored precipitate or light (chemiluminescence), the intensity of which is proportional to the amount of the target protein in the sample.[1]
Applications in Drug Discovery and Development
-
High-Throughput Screening (HTS): The Dot Blot assay is well-suited for HTS campaigns to screen large compound libraries for their effects on protein expression levels. Its simple and fast protocol allows for the rapid identification of potential hit molecules.[2]
-
Target Validation: The assay can be used to confirm the expression of a drug target in different cell lines or tissues.
-
Dose-Response Studies: By analyzing serial dilutions of a test compound, the Dot Blot assay can be used to determine the dose-dependent effect of the compound on the expression of a target protein.
-
Antibody Specificity Screening: The technique is a valuable tool for validating the specificity of primary antibodies before their use in more complex applications like Western blotting or immunohistochemistry.[4]
-
Biomarker Discovery: Dot Blot assays can be employed to screen clinical samples for the presence and relative abundance of potential protein biomarkers.
Quantitative Data Presentation
The following table represents hypothetical data from a quantitative Dot Blot assay designed to measure the effect of a small molecule inhibitor on the expression of a target protein (Protein X) in a cell-based assay. The intensity of the dots was quantified using densitometry.
| Sample ID | Treatment (Inhibitor Concentration) | Replicate 1 (Signal Intensity) | Replicate 2 (Signal Intensity) | Replicate 3 (Signal Intensity) | Mean Signal Intensity | Standard Deviation | % Inhibition |
| 1 | Vehicle Control (0 µM) | 15,234 | 15,567 | 15,398 | 15,400 | 166.5 | 0% |
| 2 | 0.1 µM | 13,890 | 14,123 | 13,987 | 14,000 | 117.2 | 9.1% |
| 3 | 1 µM | 9,876 | 10,102 | 9,954 | 9,977 | 114.3 | 35.2% |
| 4 | 10 µM | 5,123 | 5,345 | 5,201 | 5,223 | 112.1 | 66.1% |
| 5 | 50 µM | 2,567 | 2,678 | 2,601 | 2,615 | 56.3 | 83.0% |
| 6 | 100 µM | 1,543 | 1,601 | 1,576 | 1,573 | 29.1 | 89.8% |
Experimental Protocols
Materials and Reagents
-
Nitrocellulose or PVDF membrane[1]
-
Phosphate Buffered Saline (PBS)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[1]
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)[1]
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
Micropipettes and tips
-
96-well dot blot apparatus (optional)
-
Imaging system for chemiluminescence detection
Protocol for Dot Blot Assay
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each sample using a protein assay like the BCA assay.
-
Normalize all samples to the same total protein concentration with lysis buffer.
-
Prepare serial dilutions of a positive control (e.g., recombinant protein) to generate a standard curve for semi-quantitative analysis.
-
-
Membrane Preparation and Sample Application:
-
Cut the nitrocellulose or PVDF membrane to the desired size.
-
Pre-wet the membrane in TBST for 5-10 minutes.
-
Carefully spot 1-2 µL of each sample onto the membrane. For a more ordered array, a 96-well dot blot apparatus can be used.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[1] This step is crucial to prevent non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).
-
-
Data Analysis:
-
Quantify the intensity of each dot using densitometry software.
-
Normalize the signal intensity of the samples to the loading control if applicable.
-
For quantitative analysis, compare the signal intensities of the unknown samples to the standard curve generated from the serial dilutions of the positive control.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that can be investigated using a Dot Blot assay to measure the levels of specific phosphorylated proteins.
Caption: A simplified signaling cascade showing protein phosphorylation events leading to gene expression.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Dot Blot experimental workflow.
Caption: A step-by-step workflow for the Dot Blot in vitro assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Quantitative dot blot analysis (QDB), a versatile high throughput immunoblot method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dot blot protocol | Abcam [abcam.com]
- 4. How to Read Dot Blot Results - TotalLab [totallab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening (HTS) Assays
A Note on the Term "Dotpo": The term "this compound" is not a standard or widely recognized term in the field of high-throughput screening. It is likely a typographical error or a niche term. This document provides detailed application notes and protocols for two plausible interpretations of this term: Diversity-Oriented Target-Focused Synthesis (DOTS) , a strategy for hit-to-lead optimization, and Dot Blot assays adapted for high-throughput screening.
Section 1: Diversity-Oriented Target-Focused Synthesis (DOTS) for High-Throughput Hit-to-Lead Optimization
Application Note
Introduction: Diversity-Oriented Target-Focused Synthesis (DOTS) is an integrated strategy that accelerates the hit-to-lead (H2L) optimization phase in drug discovery.[1][2] This approach combines computational and experimental methodologies to rapidly generate and evaluate focused libraries of compounds with improved affinity and selectivity for a biological target.[1][2][3] The DOTS workflow begins with a known fragment that binds to the target, which is then computationally elaborated into a virtual library of derivatives. These virtual compounds are screened in silico, and the most promising candidates are then synthesized and assayed, often using automated platforms.[1][2]
Principle: The core principle of DOTS is to explore a targeted chemical space around a known active fragment. By using a set of pre-validated chemical reactions and commercially available building blocks, the virtual libraries generated are synthetically tractable.[2] This "target-focused" diversity allows for a more efficient exploration of structure-activity relationships (SAR) compared to screening large, random libraries.
Applications:
-
Hit-to-Lead Optimization: The primary application of DOTS is to rapidly optimize initial "hits" from a primary high-throughput screen into more potent and selective "lead" compounds.[1][4][5]
-
Fragment-Based Drug Discovery (FBDD): DOTS is well-suited for FBDD campaigns where initial low-affinity fragments need to be optimized.[2][3]
-
Covalent Inhibitor Design: A variation of the DOTS methodology, known as CovaDOTS, can be used to design covalent inhibitors by incorporating reactive functional groups.[2]
Workflow Diagram:
Caption: DOTS Workflow from Hit to Lead.
Experimental Protocol: DOTS for Bromodomain Inhibitor Optimization
This protocol is a representative example based on the successful application of DOTS for the optimization of bromodomain inhibitors.[1][2]
1. In Silico Phase:
-
1.1. Initial Fragment Identification: Start with a validated fragment that binds to the target bromodomain, identified from a primary screen (e.g., a fragment with a KD of ~1.4 µM).[3]
-
1.2. Virtual Library Generation:
-
Define a set of robust, one-step chemical reactions (e.g., amide coupling, reductive amination).[2]
-
Use a library of commercially available building blocks (e.g., amines, carboxylic acids).
-
Computationally combine the initial fragment with the building blocks using the defined reactions to generate a virtual library of derivatives.
-
-
1.3. Virtual Screening:
-
Utilize a molecular docking program to predict the binding mode and affinity of each virtual compound to the bromodomain target.
-
Score the docked poses using a suitable scoring function to rank the compounds.
-
Select a manageable number of top-ranking virtual hits for synthesis based on predicted affinity, synthetic feasibility, and chemical diversity.
-
2. Experimental Phase:
-
2.1. Automated Synthesis:
-
Synthesize the selected compounds using an automated synthesis platform. This is typically done in parallel in 96-well plates.
-
Purify the synthesized compounds using high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the compounds using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
2.2. High-Throughput Biological Assays:
-
Primary Assay (e.g., Thermal Shift Assay - TSA):
-
Prepare a master mix containing the target bromodomain protein and a fluorescent dye (e.g., SYPRO Orange).
-
Dispense the master mix into 384-well PCR plates.
-
Add the synthesized compounds at a final concentration of 10 µM.
-
Seal the plates and perform a thermal melt experiment using a real-time PCR instrument.
-
Determine the change in melting temperature (ΔTm) to identify compounds that stabilize the protein.
-
-
Secondary Assay (e.g., Isothermal Titration Calorimetry - ITC):
-
For confirmed hits from the primary assay, determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction using ITC.
-
Titrate the compound into a solution containing the target protein and measure the heat changes.
-
-
-
2.3. Data Analysis and SAR:
-
Analyze the data from the biological assays to determine the potency of the synthesized compounds.
-
Establish a structure-activity relationship (SAR) by correlating the chemical modifications with the observed biological activity.
-
Use the SAR data to inform the design of the next iteration of the DOTS cycle.
-
Quantitative Data Presentation:
| Compound ID | Virtual Screening Score | ΔTm (°C) in TSA | Binding Affinity (KD) in ITC (µM) |
| Fragment-1 | - | 1.5 | 1.4 |
| DOTS-001 | -8.5 | 4.2 | 0.52 |
| DOTS-002 | -9.1 | 5.8 | 0.18 |
| DOTS-003 | -7.9 | 3.1 | 0.89 |
| ... | ... | ... | ... |
Section 2: High-Throughput Dot Blot Assays
Application Note
Introduction: The Dot Blot assay is a simple and rapid technique for the detection and quantification of proteins or nucleic acids immobilized on a membrane.[6][7] When adapted for high-throughput screening (HTS), it allows for the simultaneous analysis of a large number of samples, making it a valuable tool in drug discovery and molecular biology research.[8][9] HTS Dot Blots are particularly useful for screening compound libraries for their effects on protein expression levels or for quantifying protein levels in numerous biological samples.[9]
Principle: In a Dot Blot assay, the sample containing the molecule of interest is directly applied ("dotted") onto a nitrocellulose or PVDF membrane.[6][7] The immobilized molecules are then detected using specific primary antibodies, followed by enzyme- or fluorophore-conjugated secondary antibodies. The signal intensity, which is proportional to the amount of the target molecule, is then quantified using an imaging system.[7] For HTS applications, this process is typically automated using robotic liquid handlers and multi-well blotting manifolds.[10][11]
Applications:
-
Screening for Modulators of Protein Expression: Identify compounds that increase or decrease the expression of a target protein in cells.
-
Quantitative Protein Analysis: Measure the concentration of a specific protein in a large number of samples, such as cell lysates or tissue homogenates.[9][12]
-
Antibody Specificity Screening: Quickly screen a panel of antibodies for their specificity to a target antigen.
-
Analysis of Signal Transduction Pathways: By using antibodies against specific phosphorylated proteins, HTS Dot Blots can be used to screen for compounds that modulate signaling pathways.
Workflow Diagram:
Caption: High-Throughput Dot Blot Workflow.
Experimental Protocol: HTS Dot Blot for Screening Kinase Inhibitors
This protocol describes a high-throughput dot blot assay to screen a compound library for inhibitors of a specific kinase signaling pathway by detecting the phosphorylation of a downstream substrate.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 96-well plates and grow to 80-90% confluency.
-
Treat cells with compounds from a kinase inhibitor library at a final concentration of 10 µM for 1 hour. Include appropriate positive (e.g., known inhibitor) and negative (e.g., DMSO) controls.
-
Stimulate the cells with an appropriate agonist (e.g., EGF) to activate the kinase pathway of interest for 15 minutes.
2. Sample Preparation:
-
Aspirate the media and lyse the cells directly in the wells with 50 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Transfer the cell lysates to 96-well microplates.
-
Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1 µg/µL).
3. High-Throughput Dot Blot Procedure:
-
Pre-wet a PVDF membrane in methanol and then equilibrate in transfer buffer.
-
Assemble the membrane into a 96-well dot blot manifold.
-
Using a robotic liquid handler, spot 2 µL of each normalized cell lysate onto the membrane.
-
Allow the samples to completely absorb into the membrane.
-
Disassemble the manifold and block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Signal Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Acquire the chemiluminescent signal using a CCD-based imager.
-
Quantify the intensity of each dot using image analysis software (e.g., ImageJ).[13]
-
Normalize the signal of each compound-treated sample to the DMSO control.
-
Identify "hits" as compounds that cause a significant reduction in the phosphorylation signal (e.g., >50% inhibition).
Quantitative Data Presentation:
| Compound ID | Mean Dot Intensity (Arbitrary Units) | % Inhibition of Phosphorylation |
| DMSO Control | 15,234 | 0 |
| Known Inhibitor | 1,876 | 87.7 |
| Compound A | 14,890 | 2.3 |
| Compound B | 6,543 | 57.0 |
| ... | ... | ... |
Signaling Pathway Diagram:
Caption: Kinase Signaling Pathway for HTS Dot Blot.
References
- 1. biosolveit.de [biosolveit.de]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Dot blot protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative dot blot analysis (QDB), a versatile high throughput immunoblot method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantorsciences.com [avantorsciences.com]
- 11. fishersci.ie [fishersci.ie]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Fluorescent "Dot"-Based Probes
A Note on "Dotpo": The term "this compound" does not correspond to a recognized class of fluorescent probes in the scientific literature. This document provides a comprehensive overview of two major classes of nanoparticle-based fluorescent probes, Polymer Dots (Pdots) and Quantum Dots (QDs), which are likely what was intended. These "dot"-based probes offer significant advantages for researchers, scientists, and drug development professionals.
Application Notes
Introduction to "Dot"-Based Fluorescent Probes
Semiconducting polymer dots (Pdots) and quantum dots (QDs) are fluorescent nanoparticles that have emerged as powerful tools in biological imaging and sensing.[1] Unlike traditional organic dyes, these probes offer superior photophysical properties, including high brightness, exceptional photostability, and tunable emission spectra.[2][3]
-
Polymer Dots (Pdots): These are fluorescent nanoparticles composed of semiconducting polymers.[1] They are known for their ultrabright fluorescence, fast emission rates, and excellent photostability.[1][4] Pdots are also generally considered to have good biocompatibility and lack the heavy metal components found in QDs.[5]
-
Quantum Dots (QDs): QDs are semiconductor nanocrystals with size-tunable fluorescence emission.[2][6] Their broad absorption spectra and narrow, symmetric emission peaks make them ideal for multiplexed imaging applications.[2][3]
Key Applications
The unique properties of Pdots and QDs make them suitable for a wide range of applications in research and drug development:
-
High-Resolution Cellular Imaging: Both Pdots and QDs can be conjugated to biomolecules like antibodies or peptides to specifically label cellular targets for fluorescence microscopy.[1][3] Their high brightness allows for sensitive detection of low-abundance targets, and their photostability enables long-term live-cell imaging.[3]
-
Multiplexed Imaging: The tunable emission spectra of Pdots and QDs allow for the simultaneous detection of multiple targets in a single sample.[7][8] This is particularly valuable for studying complex biological systems and pathways.
-
In Vivo Imaging: Near-infrared (NIR) emitting Pdots and QDs are well-suited for deep-tissue in vivo imaging due to the reduced scattering and absorption of light in this spectral region.[9][10]
-
Biosensing: Pdot and QD-based probes can be designed to detect specific ions, small molecules, or changes in the cellular microenvironment.[9][11] For example, ratiometric Pdot probes have been developed for the sensitive detection of hypochlorous acid.[9][10]
-
Flow Cytometry: The exceptional brightness of Pdots makes them highly effective probes for flow cytometry, allowing for the clear identification and sorting of cell populations.[5]
Quantitative Data Summary
The following tables summarize the key photophysical properties of representative Pdots and QDs.
Table 1: Photophysical Properties of Selected Polymer Dots (Pdots)
| Pdot Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Key Features |
| BODIPY520 Pdot | 405 | 520 | ~70 | High brightness, narrow emission |
| PFOBT-based Pdot | 488 | 670 | Not Reported | Ratiometric sensing, NIR emission |
| CN-PPV Pdot | 450 | 550 | > 50 | High photostability |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Photophysical Properties of Selected Quantum Dots (QDs)
| QD Composition | Emission Max (nm) | FWHM (nm) | 2-Photon Cross-Section (GM) | Key Features |
| CdSe/ZnS | 525 | < 30 | High | Bright, commercially available |
| CdSe/ZnS | 605 | < 30 | High | Suitable for multiplexing |
| CdTe/CdS | 800 | < 40 | Very High | NIR emission for in vivo imaging |
Data synthesized from multiple sources for illustrative purposes. FWHM = Full Width at Half Maximum. GM = Goeppert-Mayer units.
Experimental Protocols
Protocol 1: General Protocol for Live Cell Labeling with "Dot"-Based Probes
This protocol provides a general workflow for labeling live cells with antibody-conjugated Pdots or QDs.
Materials:
-
Pdot or QD-conjugated secondary antibody
-
Primary antibody specific to the target of interest
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Washing: Gently wash the cells two to three times with PBS to remove the culture medium.
-
Blocking: Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in 1% BSA in PBS to the recommended concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
"Dot"-Probe Incubation: Dilute the Pdot or QD-conjugated secondary antibody in 1% BSA in PBS to the recommended concentration. Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound "dot" probes.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the specific Pdot or QD used. For long-term imaging, replace the PBS with fresh culture medium.
Protocol 2: Detection of Hypochlorous Acid (HOCl) using a Ratiometric Pdot Probe
This protocol is based on the use of a ratiometric Pdot probe for detecting HOCl in living cells.[9][10]
Materials:
-
Ratiometric Pdot probe for HOCl detection
-
Cell culture medium
-
Cells (e.g., macrophages) cultured on a glass-bottom dish
-
Lipopolysaccharide (LPS) or other stimulant to induce HOCl production
-
Fluorescence microscope with two emission channels
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish and culture overnight.
-
Probe Loading: Incubate the cells with the Pdot probe (at the optimized concentration) in cell culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the free probe.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells in two different emission channels corresponding to the two emission peaks of the ratiometric probe.
-
Stimulation: Treat the cells with a stimulant (e.g., LPS) to induce the production of HOCl.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in the ratio of the two emission intensities.
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two channels for each cell or region of interest. An increase in the ratiometric signal indicates an increase in HOCl concentration.
Visualizations
Signaling Pathway and Detection Mechanism
References
- 1. Bioconjugation of Ultrabright Semiconducting Polymer Dots for Specific Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Fluorescent Semiconducting Polymer Dots for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicolor Fluorescent Semiconducting Polymer Dots with Narrow Emissions and High Brightness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Application of Fluorescent Quantum Dots to Confocal, Multiphoton, and Electron Microscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photostable Ratiometric Pdot Probe for in Vitro and in Vivo Imaging of Hypochlorous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
Application Notes and Protocols for Dot Product (dotp) Analysis in Targeted Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted mass spectrometry, particularly in quantitative proteomics, ensuring the accuracy and reliability of peptide identification and quantification is paramount. The dot product (dotp) score is a crucial metric for quality control, serving as a quantitative measure of the similarity between an experimentally acquired tandem mass spectrum (MS/MS) and a reference spectrum from a spectral library.[1][2] A high dot product score indicates a high degree of similarity, providing confidence that the correct peptide is being identified and quantified, free from interferences.[3][4]
This document provides detailed application notes and protocols for the utilization of the dot product score in targeted proteomics workflows, with a focus on Parallel Reaction Monitoring (PRM) analysis using software such as Skyline.[1][5]
Applications
The dot product score is a versatile tool with several key applications in drug development and proteomics research:
-
Peptide Confirmation: In targeted proteomics, the primary application of the dotp score is to confirm the identity of a targeted peptide. By comparing the experimental MS/MS spectrum to a high-quality library spectrum, a high dotp score provides strong evidence that the detected signal corresponds to the peptide of interest.
-
Interference Detection: A low dotp score can indicate the presence of co-eluting interferences that distort the MS/MS fragmentation pattern.[4] This is critical for accurate quantification, as interferences can lead to erroneously high measurements.
-
Assay Development and Optimization: During the development of targeted assays, the dotp score is used to select the best-performing transitions and to optimize fragmentation conditions. Assays that consistently produce high dotp scores are more likely to be robust and reproducible.
-
Data Quality Control: For large-scale quantitative studies, the dotp score can be used as a filter to remove low-quality or ambiguous data points, improving the overall quality and reliability of the dataset. Skyline, for instance, allows users to set a dotp cutoff value to highlight or exclude data points that fall below a certain quality threshold.[1]
Experimental Protocol: Parallel Reaction Monitoring (PRM) for Targeted Peptide Quantification
This protocol outlines a typical PRM workflow for the targeted quantification of a set of peptides from a complex biological sample, such as a cell lysate or plasma digest.
Sample Preparation
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with Dithiothreitol (DTT) at 60°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digest proteins with trypsin (or another suitable protease) overnight at 37°C.
-
Quench the digestion with formic acid.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Elute the peptides and dry them down using a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis (PRM)
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap instrument, is used for PRM analysis.[3][6]
-
Liquid Chromatography (LC):
-
Separate peptides using a reverse-phase nano-LC system.
-
Use a gradient of increasing acetonitrile concentration to elute the peptides from the column.
-
The gradient length and flow rate should be optimized based on the complexity of the sample.
-
-
Mass Spectrometry (MS):
-
Set the mass spectrometer to operate in PRM mode.
-
Create an inclusion list of the precursor m/z values for the target peptides.
-
For each precursor ion, the quadrupole isolates it, it is fragmented in the HCD cell, and a full MS/MS spectrum is acquired in the Orbitrap.[3][6]
-
Optimize the collision energy for each peptide to achieve a rich and reproducible fragmentation pattern.
-
Data Analysis in Skyline
Skyline is a widely used software for analyzing targeted proteomics data.[1][5][7]
-
Setting up the Skyline Document:
-
Import the protein sequences of interest.
-
Define the peptide settings (e.g., enzyme, modifications).
-
Generate a list of target peptides and transitions.
-
-
Building a Spectral Library:
-
A high-quality spectral library is essential for dot product analysis. This can be generated from data-dependent acquisition (DDA) experiments of the same or similar samples.
-
Import the DDA search results into Skyline to create the spectral library.
-
-
Importing PRM Data:
-
Import the raw PRM data files into the Skyline document.
-
Skyline will extract the chromatograms for the targeted transitions.
-
-
Data Review and Analysis:
-
For each peptide, Skyline will compare the experimental MS/MS spectrum to the library spectrum and calculate a dot product (dotp) score.[1]
-
Visually inspect the peak shapes and the co-elution of the transitions.
-
Use the dotp score as a primary quality metric. A score close to 1.0 indicates a very good match to the library spectrum.[5][7]
-
Skyline also calculates the ratio dot product (rdotp) for labeled experiments, comparing the peak areas of light and heavy labeled peptides, and the isotope dot product (idotp) , which compares the observed isotopic peak areas to the theoretical distribution.[1]
-
Integrate the peak areas for quantification.
-
Export the results for further statistical analysis.
-
Data Presentation
Quantitative data from a targeted proteomics experiment should be presented in a clear and structured format. The following table is an example of how to report quantitative results along with relevant quality metrics, including the dot product score.
| Protein | Peptide Sequence | Precursor m/z | Retention Time (min) | Area (Sample 1) | Area (Sample 2) | Fold Change | p-value | dotp (Sample 1) | dotp (Sample 2) |
| Protein A | VGYVSVGENAELSK | 724.38 | 25.4 | 1.2E+07 | 2.5E+07 | 2.08 | 0.005 | 0.98 | 0.97 |
| Protein A | YLYEIAR | 456.25 | 32.1 | 8.9E+06 | 1.9E+07 | 2.13 | 0.004 | 0.95 | 0.96 |
| Protein B | IETLMDELAK | 587.31 | 45.8 | 3.4E+08 | 9.8E+07 | 0.29 | 0.001 | 0.99 | 0.98 |
| Protein C | FSWGGEK | 410.70 | 18.2 | 5.1E+05 | 5.5E+05 | 1.08 | 0.650 | 0.85 | 0.88 |
| Protein D | GFEGFVNAEK | 548.78 | 39.5 | 7.6E+06 | 1.5E+06 | 0.20 | 0.002 | 0.92 | 0.94 |
Visualizations
Targeted Proteomics (PRM) Workflow
References
- 1. Peak Area Dotp Line Plot: /home/software/Skyline [skyline.ms]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Utilizing Skyline to analyze lipidomics data containing liquid chromatography, ion mobility spectrometry and mass spectrometry dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method - MetwareBio [metwarebio.com]
- 7. skyline.ms [skyline.ms]
Application Notes and Protocols for Advanced Protein Labeling
To address the diverse needs of researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for two cutting-edge protein labeling techniques: DOTA-based radiolabeling and Quantum Dot (QD) conjugation . These technologies offer powerful solutions for protein tracking, imaging, and therapeutic applications.
Section 1: DOTA-Chelation for Radiolabeling of Proteins
Application Note:
The use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives represents a robust method for radiolabeling proteins and peptides with metallic radioisotopes. This technique is pivotal in the development of radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and targeted radionuclide therapy. The DOTA chelator forms a highly stable complex with a variety of radiometals, which can then be conjugated to a protein of interest. This approach has been instrumental in advancing personalized medicine by enabling the visualization of disease targets and the delivery of therapeutic radiation with high precision.
Key applications include:
-
Oncology: Imaging and therapy of tumors by targeting specific cell surface receptors.
-
Cardiology: Visualization of molecular markers associated with cardiovascular diseases.
-
Neurology: Studying the distribution and density of neuroreceptors.
Quantitative Data Summary:
| Parameter | [177Lu]Lu-DOTA-AE105 | Albumin-Binding Radiopetides | Reference |
| uPAR-binding affinity (KD) | 20 ± 1 nM | 31-42 nM | [1] |
| Cellular Uptake (HEK-uPAR cells, 4h) | 46 ± 5% | 20-34% | [1] |
| Internalized Fraction (HEK-uPAR cells, 4h) | 17 ± 2% | 16-26% | [1] |
| Tumor Accumulation (4h p.i.) | ~0.8% IA/g | 6.0-16% IA/g | [1] |
Experimental Workflow for DOTA-Protein Conjugation and Radiolabeling:
Protocol: DOTA-NHS Ester Conjugation and Radiolabeling with 177Lu
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
DOTA-NHS ester
-
Anhydrous DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
177LuCl3 in HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
PD-10 desalting column
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Protein Preparation:
-
Buffer exchange the purified protein into 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DOTA-NHS Ester Conjugation:
-
Dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5-20 fold molar excess of the DOTA-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of DOTA-Protein Conjugate:
-
Remove the unreacted DOTA-NHS ester and byproducts by purifying the reaction mixture using a PD-10 desalting column equilibrated with ammonium acetate buffer (pH 5.5).
-
Collect the protein-containing fractions.
-
-
Radiolabeling with 177Lu:
-
To a sterile, pyrogen-free vial, add the DOTA-protein conjugate.
-
Add the required amount of 177LuCl3.
-
Incubate the reaction vial at 95°C for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the [177Lu]Lu-DOTA-protein by radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo applications.[2]
-
Section 2: Quantum Dot (QD) Conjugation for Fluorescent Protein Labeling
Application Note:
Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique photophysical properties, including high photostability, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them superior fluorescent labels compared to traditional organic dyes for a variety of applications.[3] Protein-conjugated QDs are extensively used for:
-
Live Cell Imaging and Tracking: The high photostability of QDs allows for long-term imaging of protein dynamics within living cells.[4]
-
Multiplexed Detection: QDs of different sizes can be excited by a single light source and emit at different wavelengths, enabling the simultaneous detection of multiple proteins.[4]
-
Biosensing and Diagnostics: QD-based biosensors can be developed for the sensitive detection of specific biomolecules.[4]
-
Single Molecule Imaging: The brightness of individual QDs facilitates the tracking of single protein molecules, providing insights into their behavior and interactions.[5][6]
Quantitative Data Summary:
| Parameter | CdSe/ZnS QDs | Aqueous CdSe/CdS QDs | Reference |
| Quantum Efficiency | ~25% | ~99% (on-state) | [7] |
| Photons Detected before Photobleaching | ~87.5 million | 350 million | [7] |
| Labeling Efficiency (SNAP-tag) | Standard | ~10-fold higher | [7] |
Experimental Workflow for QD-Protein Conjugation:
Protocol: EDC/NHS Chemistry for Covalent QD-Protein Conjugation
Materials:
-
Carboxyl-functionalized QDs
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Purified protein of interest
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
-
Centrifugal filtration units
Procedure:
-
QD Activation:
-
Resuspend carboxyl-functionalized QDs in activation buffer.
-
Prepare fresh solutions of EDC and NHS in activation buffer.
-
Add EDC and NHS to the QD solution. A typical starting point is a 100-fold molar excess of EDC and NHS relative to the QDs.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Protein Conjugation:
-
Remove excess EDC and NHS by centrifugation and resuspension of the QDs in conjugation buffer.
-
Immediately add the purified protein to the activated QDs. The optimal protein-to-QD molar ratio should be determined empirically, but a 5-10 fold molar excess of protein is a good starting point.
-
Incubate the mixture for 2 hours at room temperature with gentle rotation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer to deactivate any remaining active ester groups.
-
Separate the QD-protein conjugates from unconjugated protein and other reactants using centrifugal filtration. The molecular weight cutoff of the filter should be chosen to retain the QD-protein conjugate while allowing smaller molecules to pass through.
-
Wash the conjugates several times with the desired storage buffer.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as gel electrophoresis (which will show a shift in the band of the conjugated QD), UV-Vis spectroscopy, and fluorescence spectroscopy.[4]
-
References
- 1. Optimizing uPAR-targeting radiopeptides for improved tissue distribution: progress towards radionuclide therapy | springermedizin.de [springermedizin.de]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Quantum Dot Labeling - Profacgen [profacgen.com]
- 4. Quantum Dots Labeling Proteins - CD Bioparticles [cd-bioparticles.com]
- 5. Labeling Neuronal Proteins with Quantum Dots for Single-Molecule Imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. Labeling Neuronal Proteins with Quantum Dots for Single-Molecule Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dotpo Dissolution
Welcome to the technical support center for Dotpo. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on dissolution issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
The selection of an appropriate solvent for this compound is critical and depends on the specific experimental requirements. As a starting point, solubility is governed by the principle of "like dissolves like"[1][2][3]. The polarity of the solvent should be matched with the polarity of this compound. For initial screening, a range of solvents from polar to non-polar is recommended.
Q2: I'm following the recommended solvent guidelines, but this compound is not dissolving. What should I do?
If this compound is not dissolving in the recommended solvent, several factors could be at play. These can be broadly categorized into issues with the solute (this compound), the solvent, or the dissolution process itself. A systematic troubleshooting approach is recommended.
Q3: Could the issue be with the this compound sample itself?
Yes, the physical properties of your this compound sample can significantly impact its solubility. Factors to consider include:
-
Particle Size: Smaller particles have a larger surface area, which can increase the rate of dissolution[4].
-
Crystalline vs. Amorphous Form: The solid-state properties of a compound can influence its solubility. Amorphous forms are generally more soluble than their crystalline counterparts[5].
-
Purity: Impurities in your this compound sample could inhibit dissolution.
Q4: How does temperature affect the solubility of this compound?
For most solid solutes, solubility increases with temperature[6][7]. This is because higher temperatures provide more kinetic energy to the solvent molecules, allowing them to break apart the solute particles more effectively. However, for some compounds, dissolution is an exothermic process, and in such cases, increasing the temperature can decrease solubility[1][6]. It is crucial to determine the thermodynamic properties of this compound's dissolution.
Q5: Can the pH of the solvent affect this compound's solubility?
If this compound is a weak acid or a weak base, the pH of the solvent will have a significant impact on its solubility[4][5]. The ionized form of a drug is typically more water-soluble than the unionized form. Adjusting the pH of the solvent to favor the ionized state of this compound can dramatically increase its solubility.
Troubleshooting Guides
Issue: this compound is Insoluble or Poorly Soluble in the Recommended Solvent
This guide provides a systematic approach to troubleshoot poor solubility of this compound.
Step 1: Verify the Purity and Integrity of this compound and Solvent
-
This compound:
-
Confirm the chemical identity and purity of the this compound sample using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
-
Visually inspect the sample for any signs of degradation or contamination.
-
-
Solvent:
-
Use high-purity, research-grade solvents.
-
Ensure the solvent has not been contaminated. Using a fresh bottle is recommended.
-
For aqueous solutions, ensure the water is deionized and, if necessary, degassed, as dissolved gases can interfere with dissolution[8].
-
Step 2: Optimize Dissolution Conditions
-
Agitation: Ensure adequate mixing or stirring. Agitation increases the interaction between the solute and solvent particles[2].
-
Temperature: Gently heat the solution. For many compounds, an increase in temperature enhances solubility[6][7]. Monitor for any degradation of this compound at elevated temperatures.
-
Sonication: Use a sonicator to provide mechanical agitation and break down any aggregates of this compound particles.
Step 3: Consider Solvent Polarity and pH
-
Polarity: If this compound is not dissolving, its polarity may not be well-matched with the solvent. The "like dissolves like" principle is a fundamental concept in solubility[1][2][3].
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the solvent can significantly improve solubility[4][5]. Create a pH-solubility profile to determine the optimal pH for dissolution.
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
-
Add a small, known amount of this compound (e.g., 1 mg) to a vial.
-
Add a small volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for undissolved solid.
-
If the solid has dissolved, add another known amount of this compound and repeat the process until undissolved solid remains.
-
If the solid has not dissolved, add another known volume of the solvent and repeat the process until the solid dissolves.
-
Calculate the approximate solubility based on the amount of this compound dissolved in the final volume of the solvent.
Protocol 2: Preparing a Saturated Solution of this compound for Analysis
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample using a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb this compound).
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the equilibrium solubility at that temperature.
Data Presentation
Table 1: Solubility of this compound in Common Solvents at 25°C (Hypothetical Data)
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |
| Water | 10.2 | 80.1 | < 0.1 |
| Ethanol | 5.2 | 24.5 | 5.2 |
| Acetone | 5.1 | 20.7 | 12.8 |
| Dichloromethane | 3.1 | 9.1 | 25.6 |
| Hexane | 0.1 | 1.9 | < 0.1 |
Table 2: Effect of Temperature on this compound Solubility in Ethanol (Hypothetical Data)
| Temperature (°C) | Solubility (mg/mL) |
| 4 | 1.5 |
| 25 | 5.2 |
| 40 | 15.8 |
| 60 | 32.1 |
Visualizations
Caption: A workflow diagram for troubleshooting this compound dissolution issues.
Caption: Factors influencing the solubility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Khan Academy [khanacademy.org]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dotpo Concentration
Welcome to the technical support center for Dotpo. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. We advise performing a dose-response experiment to determine the ideal concentration for your system.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time can vary based on the experimental endpoint. For short-term signaling studies, an incubation of 1 to 6 hours may be sufficient. For longer-term assays, such as cell proliferation or apoptosis assays, an incubation of 24 to 72 hours is typically recommended. It is advisable to perform a time-course experiment to determine the optimal incubation period.
Q3: I am not observing any effect of this compound in my experiment. What are the possible causes?
A3: There are several potential reasons for a lack of effect.[1][2][3] First, ensure that the this compound solution was prepared correctly and that the final concentration in your assay is accurate.[2] Second, consider the possibility that your cell line may be insensitive to this compound. We recommend including a positive control cell line known to be responsive to this compound. Finally, the experimental endpoint you are measuring may not be modulated by this compound in your specific model.
Q4: I am observing significant cell toxicity or off-target effects. What should I do?
A4: If you are observing toxicity, it is crucial to perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. You may need to lower the concentration or reduce the incubation time. If off-target effects are suspected, consider using a lower, more specific concentration of this compound and including appropriate negative controls.
Troubleshooting Guides
Problem: High variability between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors | Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Reagent variability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
Problem: Unexpected or inconsistent results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell line contamination | Regularly test your cell lines for mycoplasma and other contaminants. |
| Incorrect experimental setup | Review your experimental protocol carefully and ensure all steps are performed correctly.[1][3] |
| Issues with readout assay | Validate your readout assay with known positive and negative controls to ensure it is working as expected. |
| Biological variability | Ensure consistent cell passage number and confluency for all experiments. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Dose-Response Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Readout: Perform your chosen assay to measure the effect of this compound (e.g., cell viability assay, gene expression analysis, or protein analysis).
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 or IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams to help visualize key processes related to this compound experimentation.
This compound Optimization Workflow
Hypothetical this compound Action on Hippo Pathway
References
Technical Support Center: Troubleshooting Dotblot Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Dotblot assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background
Question: Why am I observing high background on my Dotblot membrane?
Answer: High background can obscure results and is often caused by several factors, including insufficient blocking, improper antibody concentrations, or contaminated reagents.[1][2]
Troubleshooting Steps:
-
Optimize Blocking:
-
Ensure the blocking buffer completely covers the membrane during incubation.[2]
-
Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[2][3]
-
Consider using a different blocking agent. Common options include non-fat dry milk or Bovine Serum Albumin (BSA). Ensure the blocking agent is fully dissolved to avoid aggregates that can cause dark spots.[4]
-
-
Adjust Antibody Concentrations:
-
Improve Washing Steps:
-
Check Reagent Quality:
| Parameter | Recommendation for High Background |
| Blocking Time | Increase to 1 hour at room temperature or overnight at 4°C.[2][3] |
| Blocking Agent | Ensure it is fully dissolved. Consider filtering.[4] |
| Primary Antibody | Reduce concentration. |
| Secondary Antibody | Reduce concentration.[5] |
| Washing | Increase number and duration of washes.[2] |
Weak or No Signal
Question: What are the possible reasons for weak or no signal in my Dotblot assay?
Answer: Weak or no signal can result from issues with the protein sample, antibody activity, or the detection reagents.[1][2]
Troubleshooting Steps:
-
Verify Protein Application and Binding:
-
Ensure the correct amount of protein was spotted on the membrane. For purified proteins, a range of 5–500 ng is recommended, while for cell lysates, 1–50 µg is a general guideline.[6]
-
Confirm that the protein has bound to the membrane. You can use a total protein stain like Ponceau S to visualize the spots before blocking.[4]
-
-
Check Antibody Performance:
-
Ensure the primary antibody recognizes the target protein in its native or denatured state, depending on your sample preparation.[1][7]
-
Use fresh antibody dilutions for each experiment, as antibody activity can diminish over time, especially with multiple freeze-thaw cycles.[2][4]
-
Verify that the secondary antibody is specific to the primary antibody's host species.[2]
-
Increase the antibody concentration if the signal is consistently weak.[8]
-
-
Optimize Detection:
-
Confirm that your detection substrate is not expired and has been stored correctly.[2]
-
For chemiluminescent detection, ensure you are working within the linear range of the substrate and not experiencing substrate depletion, which can happen with overly concentrated antibody or protein.[2]
-
Increase the exposure time during imaging to detect faint signals.[9][10]
-
| Parameter | Recommendation for Weak/No Signal |
| Protein Loading (Purified) | 5–500 ng per spot.[6] |
| Protein Loading (Lysate) | 1–50 µg per spot.[6] |
| Primary Antibody | Increase concentration; ensure it recognizes the protein form.[1][8] |
| Secondary Antibody | Ensure compatibility with the primary antibody.[2] |
| Exposure Time | Increase during imaging.[9][10] |
Uneven or Irregular Spots
Question: My spots are uneven, have irregular shapes, or show a "bullseye" effect. How can I fix this?
Answer: The shape and consistency of the spots are critical for accurate quantification. Uneven spots can be caused by the spotting technique, membrane handling, or issues with the sample itself.[1]
Troubleshooting Steps:
-
Refine Spotting Technique:
-
Apply the sample slowly and carefully to the center of the designated area to prevent it from spreading unevenly.[1]
-
For more homogenous spots, consider spotting your sample on a pre-wetted membrane.[11]
-
Ensure the membrane is on a level surface during spotting.[1]
-
Avoid touching the membrane with the pipette tip.
-
-
Ensure Proper Membrane Handling:
-
Address Sample Issues:
-
A "bullseye" effect, where the signal is concentrated in the center, can occur with very high protein concentrations, leading to substrate depletion in that area.[11] Try diluting your sample.
-
Ensure your protein sample is well-solubilized and free of aggregates. Centrifuge your sample before spotting to pellet any precipitates.
-
| Problem | Possible Cause | Solution |
| Uneven Spots | Improper sample application. | Apply sample slowly to a level membrane.[1] |
| "Bullseye" Effect | High protein concentration and substrate depletion. | Dilute the protein sample.[11] |
| Irregular Shape | Leaky application (vacuum manifold). | Ensure a tight seal in the apparatus.[12] |
| Patchy Spots | Air bubbles during transfer/incubation. | Carefully remove any air bubbles.[4] |
Experimental Protocols & Workflows
Standard Dotblot Workflow
The following diagram illustrates the key steps in a typical Dotblot assay.
Caption: A standard workflow for performing a Dotblot assay.
Detailed Protocol for a Chemiluminescent Dotblot
1. Sample Preparation:
-
Prepare serial dilutions of your protein sample (lysate or purified protein) in TBS or PBS buffer.
-
For cell lysates, a starting range of 1–50 µg is recommended.[6]
-
For purified proteins, a range of 5–500 ng is suggested.[6]
-
Include a negative control (buffer only) and, if possible, a positive control (a sample known to contain the target protein).
2. Membrane Spotting:
-
Handle a dry nitrocellulose or PVDF membrane with clean forceps.
-
Slowly and carefully pipette 1-2 µL of each dilution onto the membrane, creating small, distinct spots.[6] Using a template can aid in consistent spacing.
-
Allow the membrane to air dry completely for 10-15 minutes.[6]
3. Blocking:
-
Place the membrane in a clean container and add enough blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to fully submerge it.
-
Incubate for at least 1 hour at room temperature with gentle agitation.[2][3] This step is crucial to prevent non-specific antibody binding.[13]
4. Primary Antibody Incubation:
-
Prepare the primary antibody dilution in blocking buffer. A starting dilution of 1:1000 is common, but this should be optimized for each antibody.[1]
-
Decant the blocking buffer and add the primary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
5. Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three to four times with wash buffer (e.g., TBST), with each wash lasting 5-10 minutes with gentle agitation.[6]
6. Secondary Antibody Incubation:
-
Prepare the appropriate HRP-conjugated secondary antibody dilution in wash buffer.
-
Add the secondary antibody solution to the membrane.
-
Incubate for 30 minutes to 1 hour at room temperature with gentle agitation.[6]
7. Final Washes:
-
Repeat the washing step as described in step 5.
8. Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Ensure the membrane is drained of excess wash buffer but not completely dry.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
9. Imaging:
-
Place the membrane in a plastic wrap or sheet protector to prevent it from drying.
-
Image the blot using a chemiluminescent imaging system or X-ray film.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common Dotblot issues.
Caption: A decision tree for troubleshooting Dotblot assay variability.
References
- 1. How to Read Dot Blot Results - TotalLab [totallab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. arp1.com [arp1.com]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Preventing "Dotpo" Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of "Dotpo," a novel small molecule compound, in experimental media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving "this compound."
| Problem | Potential Cause | Recommended Solution |
| White, crystalline precipitate forms immediately upon adding "this compound" stock solution to phosphate-buffered saline (PBS). | Poor Solubility of "this compound" in Phosphate Buffers: "this compound" may have low solubility in solutions containing high concentrations of phosphate ions, leading to the formation of insoluble salts. | 1. Use a different buffer system: Consider using a HEPES or MOPS-based buffer.2. Adjust the pH of the PBS: Lowering the pH of the PBS may increase the solubility of "this compound."3. Prepare a higher concentration stock of "this compound" in a suitable organic solvent (e.g., DMSO) and add it to the PBS with vigorous vortexing. This ensures rapid dispersion and dissolution before precipitation can occur. |
| Cloudiness or turbidity appears in the cell culture media after 24-48 hours of incubation with "this compound." | Temperature-Dependent Precipitation: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of "this compound."[1][2] | 1. Pre-warm the media to 37°C before adding the "this compound" stock solution. 2. Reduce the final concentration of "this compound" in the media. 3. Increase the serum concentration in the media if experimentally permissible, as serum proteins can sometimes help to stabilize small molecules. |
| A colored precipitate is observed in the media. | Oxidation or Degradation of "this compound": "this compound" may be unstable in the media, leading to the formation of colored degradation products. | 1. Prepare fresh "this compound" stock solutions for each experiment. 2. Protect the "this compound" stock solution and the media containing "this compound" from light. 3. Consider adding an antioxidant to the media, if compatible with the experimental goals. |
| Precipitate forms on the surface of the culture vessel. | Evaporation of Media: Water loss from the media can lead to an increase in the concentration of "this compound" and other solutes, causing precipitation.[1][2] | 1. Ensure the incubator has adequate humidity. 2. Use filter-capped flasks or seal culture plates with gas-permeable membranes to minimize evaporation. |
Frequently Asked Questions (FAQs)
1. What is the most common cause of "this compound" precipitation?
The most common cause of "this compound" precipitation is its low solubility in aqueous solutions, particularly phosphate-buffered systems. The order in which components are added to create the final working solution can also play a critical role.[1]
2. How can I determine the solubility of "this compound" in my specific media?
A solubility assay can be performed. This typically involves preparing a series of "this compound" concentrations in your media, equilibrating them for a set period, and then measuring the concentration of "this compound" that remains in solution after centrifugation to remove any precipitate.
3. Can autoclaving media after adding "this compound" cause precipitation?
Yes, autoclaving can cause precipitation of many compounds, including "this compound."[3] High temperatures can lead to the degradation of "this compound" or cause it to react with other media components to form insoluble complexes. "this compound" should be sterile-filtered and added to the media after autoclaving.
4. Does the pH of the media affect "this compound" solubility?
Yes, the pH of the media can significantly impact the solubility of "this compound." It is recommended to test the solubility of "this compound" across a range of pH values to determine the optimal pH for your experiments.
5. Could the precipitate I'm seeing be something other than "this compound"?
Yes, precipitation can also be caused by other components in the media, such as salts, amino acids, or proteins.[1][2] It is important to run a control experiment with media and the "this compound" vehicle (e.g., DMSO) but without "this compound" to see if precipitation still occurs.
Experimental Protocols
Protocol 1: "this compound" Solubility Assessment in Different Buffer Systems
Objective: To determine the solubility of "this compound" in various buffer systems to identify a suitable buffer for experiments.
Methodology:
-
Prepare 10 mM stock solutions of "this compound" in DMSO.
-
Prepare 1X solutions of Phosphate-Buffered Saline (PBS), HEPES-Buffered Saline (HBS), and MOPS-Buffered Saline (MBS) at pH 7.4.
-
Add increasing amounts of the "this compound" stock solution to each buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions at room temperature for 1 hour with gentle agitation.
-
Centrifuge the solutions at 10,000 x g for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble "this compound" using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the solubility limit.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway initiated by "this compound."
Experimental Workflow Diagram
Caption: Workflow for assessing "this compound" solubility.
References
Technical Support Center: Dotpo Degradation Issues and Solutions
Disclaimer: The information provided in this technical support center is for informational purposes only and should not be considered a substitute for professional scientific advice. Researchers, scientists, and drug development professionals should always consult relevant safety data sheets (SDS), technical documentation, and peer-reviewed literature when working with any chemical compound. The term "Dotpo" did not yield a specific, publicly indexed chemical entity in our search. Therefore, this guide is based on general principles of chemical degradation and stability. For specific guidance on "this compound," please provide a more specific chemical identifier (e.g., CAS number, IUPAC name).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in my experiments?
A1: Visual inspection can often provide the first clues of degradation. These may include:
-
Color Change: A noticeable shift in the color of the this compound solution or solid.
-
Precipitation: The formation of solid particles in a previously clear solution.
-
Cloudiness or Haziness: A loss of clarity in liquid formulations.
-
Off-Odor: The development of an unusual or unexpected smell.
Beyond visual cues, you may observe:
-
Reduced Efficacy: A decrease in the expected biological or chemical activity in your assays.
-
Inconsistent Results: Increased variability in experimental outcomes compared to previous batches or experiments.
-
Altered Spectroscopic Profile: Changes in the UV-Vis, NMR, or other spectroscopic signatures of the compound.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Chemical degradation is often triggered by environmental factors.[1] Key factors to consider include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation. Conversely, freezing temperatures can also sometimes cause degradation due to phase changes and concentration effects.
-
Light Exposure: Particularly UV radiation, can provide the energy to initiate photochemical degradation pathways.[2]
-
pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation or other pH-dependent reactions.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. The presence of metal ions can sometimes catalyze these reactions.
-
Moisture (Humidity): For solid forms of this compound, exposure to humidity can lead to hydrolysis or facilitate other degradation reactions.
Q3: How can I properly store this compound to minimize degradation?
A3: Proper storage is crucial for maintaining the stability and shelf-life of this compound. General recommendations include:
-
Temperature Control: Store at the recommended temperature. For many compounds, this is in a cool, dry place, often with refrigeration (2-8°C) or freezing (e.g., -20°C). Always refer to the manufacturer's specific storage instructions.
-
Light Protection: Store in amber vials or other light-blocking containers to prevent photochemical degradation.[2]
-
Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert gas like argon or nitrogen can be beneficial.
-
Moisture Protection: Use desiccants and ensure containers are tightly sealed to protect from humidity.
-
Original Container: Whenever possible, keep this compound in its original packaging, which is designed for stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | 1. Run a fresh standard of this compound to confirm its retention time. 2. Review the preparation and storage conditions of your sample. Was it exposed to light, elevated temperature, or incompatible solvents? 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[1] |
| Loss of Biological Activity in Cell-Based Assays | This compound has degraded into inactive or less active forms. | 1. Use a fresh, properly stored stock of this compound. 2. Prepare solutions immediately before use. 3. Consider the stability of this compound in your specific cell culture media and incubation conditions (pH, temperature, light exposure). |
| Inconsistent Results Between Experiments | Degradation of a single stock solution over time. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination. 2. Establish a clear "use by" date for your prepared solutions. 3. Regularly qualify your working stock against a new, unopened standard. |
| Precipitate Forms in Solution | Degradation product is insoluble, or the solubility of this compound has changed due to degradation. | 1. Attempt to identify the precipitate. It may be a degradation product. 2. Re-evaluate the solvent system and concentration. Degradation could be altering the pH or other properties of the solution, affecting solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally stress a compound to identify potential degradation products and pathways.[1]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare several identical stock solutions of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a stock solution. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to a stock solution. Incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Add a small percentage of hydrogen peroxide (e.g., 3%) to a stock solution. Keep at room temperature, protected from light, for a set period.
-
Thermal Degradation: Incubate a stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Photodegradation: Expose a stock solution to a light source (e.g., a UV lamp or direct sunlight) for a defined period.
-
-
Analysis: Analyze each of the stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as HPLC or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent potential degradation products. The conditions under which these peaks appear provide insight into the degradation pathway.
Visualizing Degradation and Troubleshooting
Logical Flow for Investigating this compound Degradation
Caption: A flowchart outlining the logical steps to troubleshoot suspected this compound degradation.
Hypothetical this compound Degradation Pathway
This diagram illustrates a hypothetical degradation pathway where this compound undergoes hydrolysis and oxidation.
References
Dotpo™ Signal-to-Noise Ratio (S/N) Enhancement Center
Welcome to the technical support hub for the Dotpo™ platform. This resource is designed to help you optimize your experiments and achieve the highest possible signal-to-noise ratio for your sensitive drug discovery and research applications. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended signal-to-noise ratio for reliable data analysis with the this compound™ platform?
A1: For quantitative applications, we recommend a signal-to-noise ratio (S/N) of at least 10:1 for the lower limit of quantitation (LLOQ) and a minimum of 3:1 for the limit of detection (LOD). However, the optimal S/N ratio can be assay-dependent. For robust and reproducible results, aiming for an S/N greater than 20:1 for your quantitative range is advisable.
Q2: How does the this compound™ platform amplify the signal to achieve high sensitivity?
A2: The proprietary this compound™ technology utilizes a polymerization-assisted signal enhancement technique. Upon target recognition by the capture antibody, a cascade of enzymatic reactions initiates the formation of a localized polymer structure. This structure accumulates a high concentration of signaling molecules, leading to a significant amplification of the initial binding event and a more robust signal compared to conventional methods.[1]
Q3: Can I use antibodies from any supplier with the this compound™ assay kits?
A3: While the this compound™ platform is designed to be flexible, the quality of your primary and secondary antibodies is crucial for optimal performance. We strongly recommend using well-characterized antibodies with high specificity and affinity for your target analyte.[2] Using high-quality reagents from reputable suppliers will ensure reliable results and minimize variability.[2]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your analyte, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure that the wash buffer is fresh and at the correct pH. |
| Ineffective Blocking | Optimize the blocking buffer concentration and incubation time. Consider testing different blocking agents. |
| Non-specific Antibody Binding | Decrease the concentration of the primary or secondary antibody. Include a negative control with no primary antibody to assess non-specific binding of the secondary antibody. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to improper experimental setup.
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Substrate | Ensure that all reagents, especially enzymes and substrates, have been stored correctly and have not expired. |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. |
| Incorrect Incubation Times/Temperatures | Adhere to the recommended incubation times and temperatures in the this compound™ protocol. Optimize these parameters if necessary for your specific assay. |
| Problem with Target Analyte | Verify the presence and integrity of your target analyte in the sample. Use a positive control to confirm that the assay is working as expected. |
Experimental Protocols
Protocol: Optimizing Antibody Concentrations
To achieve the best signal-to-noise ratio, it is essential to determine the optimal concentrations of your capture and detection antibodies.
-
Prepare a Dilution Series: Create a series of dilutions for both your primary and secondary antibodies.
-
Coat the Plate: Coat the wells of a 96-well plate with a constant concentration of your capture antibody.
-
Add Antigen: Add a constant concentration of your target antigen to all wells.
-
Add Primary Antibody: Add the different dilutions of your primary antibody to the wells.
-
Add Secondary Antibody: Add the different dilutions of your secondary antibody.
-
Develop and Read: Follow the standard this compound™ protocol for signal development and read the plate.
-
Analyze the Data: Plot the signal-to-noise ratio for each antibody concentration combination to identify the optimal pairing.
Visual Guides
Caption: A generalized experimental workflow for the this compound™ immunoassay platform.
Caption: A decision tree for troubleshooting low signal-to-noise ratio in this compound™ assays.
References
Dotpo Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for Dotpo, a potent and selective kinase inhibitor. This resource is designed to help researchers anticipate, identify, and mitigate potential off-target effects during their experiments to ensure the generation of reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a small molecule inhibitor designed to target the ATP-binding site of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. While highly potent against CDK9, in vitro profiling has revealed potential off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| CDK9 (On-Target) | 5 | Primary target involved in transcriptional regulation. |
| GSK3β (Off-Target) | 75 | Off-target implicated in various cellular processes. |
| ROCK1 (Off-Target) | 250 | Off-target involved in cytoskeleton regulation. |
| PIM1 (Off-Target) | 800 | Weak off-target associated with cell survival. |
IC50 values were determined using biochemical kinase assays. Lower values indicate higher potency.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to only see inhibition of CDK9. Could this be an off-target effect?
Yes, this is a common concern. Unexpectedly high cytotoxicity can arise from the inhibition of one or more off-target kinases that are essential for cell survival.[1][2] To dissect whether the observed cytotoxicity is due to on-target (CDK9) or off-target effects, we recommend a series of control experiments.
A critical first step is to perform a dose-response experiment comparing the effect of this compound on wild-type cells versus cells where the primary target, CDK9, has been knocked out or knocked down (e.g., using CRISPR or shRNA).[3][4]
-
If the cytotoxicity is on-target: The CDK9-knockout/knockdown cells should be resistant to this compound-induced cell death compared to the wild-type cells.
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If the cytotoxicity is off-target: Both wild-type and CDK9-knockout/knockdown cells will exhibit similar levels of cell death, as the effect is independent of the primary target.
Table 2: Hypothetical Cell Viability Data for this compound
| Cell Line | This compound Conc. (nM) | % Cell Viability | Interpretation |
| Wild-Type (WT) | 100 | 50% | Significant cell death observed. |
| CDK9 Knockout (KO) | 100 | 95% | Cytotoxicity is likely on-target. |
| WT | 1000 | 10% | Severe cell death. |
| CDK9 Knockout (KO) | 1000 | 55% | At high concentrations, off-target effects may contribute to cytotoxicity. |
Troubleshooting Guides
Issue 1: How can I confirm that the phenotype I'm observing is due to CDK9 inhibition?
This is a crucial question for target validation.[3] The most rigorous method to confirm an on-target effect is a "rescue" experiment. This involves introducing a version of CDK9 that is resistant to this compound into cells that have had their endogenous CDK9 removed. If the observed phenotype is truly due to CDK9 inhibition, the drug-resistant version should reverse the effect of this compound.
Caption: Workflow for a rescue experiment to validate on-target effects.
Issue 2: My results are inconsistent. How can I ensure I'm working at the right concentration to minimize off-target effects?
To minimize off-target effects, it is critical to use the lowest concentration of this compound that effectively inhibits the primary target, CDK9.[5] Determining this optimal concentration requires careful dose-response studies that measure both on-target and potential off-target pathway modulation.
-
On-Target Engagement: Measure the phosphorylation of a known CDK9 substrate (e.g., Ser2 of RNA Polymerase II) across a range of this compound concentrations.
-
Off-Target Engagement: Simultaneously, measure a downstream marker of a known off-target, such as the phosphorylation status of a GSK3β substrate.
The goal is to identify a concentration window where you see maximal inhibition of the CDK9 pathway with minimal impact on the off-target pathway.
Caption: A logic diagram for troubleshooting and selecting the optimal this compound concentration.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound is binding to its intended target (CDK9) within the complex environment of a live cell. The principle is that a protein becomes more thermally stable when a ligand (this compound) is bound to it.
Methodology:
-
Cell Treatment: Treat two populations of cultured cells, one with a vehicle control (e.g., DMSO) and the other with this compound at a working concentration (e.g., 10x the cellular IC50). Incubate for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Protein Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble CDK9 remaining at each temperature point using Western blotting or another protein quantification method.
-
Interpretation: In the this compound-treated samples, CDK9 should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating that this compound binding has stabilized the protein.
Protocol 2: Kinome Profiling to Identify Novel Off-Targets
To proactively identify the broader off-target landscape of this compound, a kinome-wide profiling assay is recommended.[6][7] This is typically performed as a service by specialized companies.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Biochemical Screening: The compound is screened against a large panel of recombinant kinases (often >400).[8][9] The assay measures the ability of this compound to inhibit the activity of each kinase, typically by quantifying the phosphorylation of a substrate.
-
Data Analysis: The results are provided as the percent inhibition for each kinase at the tested concentration. This data can be visualized as a heatmap or a selectivity tree to easily identify which kinases are most strongly inhibited by this compound.
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Follow-up: Potent off-targets identified in this screen should be validated in cellular assays to confirm their relevance in a biological context.
Caption: Simplified signaling diagram showing this compound's on- and off-target effects.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prnewswire.co.uk [prnewswire.co.uk]
- 3. reactionbiology.com [reactionbiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
DOTPO Experimental Controls and Best Practices: A Technical Support Guide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for the DOTPO (Dynamic On-Target Pathway Observer) assay system. This compound is a live-cell fluorescence-based technology designed to quantify both the real-time engagement of a therapeutic compound with its intended molecular target and the immediate downstream signaling consequences of that engagement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay utilizes a genetically encoded biosensor that co-localizes with a specific protein target. This biosensor contains two key modules: a Target Engagement Module (TEM) and a Pathway Activation Module (PAM).
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Target Engagement Module (TEM): This module fluoresces at a specific wavelength (e.g., 510 nm) upon a conformational change induced by the binding of a compound to the target protein. The intensity of this signal is proportional to the degree of target occupancy.
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Pathway Activation Module (PAM): This module is a reporter for a key downstream event (e.g., phosphorylation). Upon activation of the signaling pathway, the PAM fluoresces at a second, distinct wavelength (e.g., 650 nm).
By measuring the ratio of these two fluorescent signals over time, researchers can simultaneously assess target engagement and its functional impact.
Q2: What are the mandatory experimental controls for every this compound experiment?
To ensure data integrity and accurate interpretation, the following controls are essential for every this compound plate:
| Control Type | Purpose | Expected Outcome |
| Negative Control (Vehicle) | Establishes the baseline fluorescence and system stability in the absence of an active compound (e.g., 0.1% DMSO). | No significant change in either TEM or PAM signal over the course of the experiment. |
| Positive Control (Reference Compound) | A compound with known high affinity and efficacy for the target. It validates the assay's ability to detect a true positive signal. | Robust and reproducible increase in both TEM and PAM fluorescence, consistent with historical data. |
| Untransfected Cells | Measures the intrinsic autofluorescence of the cells and culture medium under experimental conditions. | Very low, stable fluorescence at both TEM and PAM wavelengths. |
| Cell Viability Control | A sample treated with a cytotoxic agent (e.g., 10% DMSO) to establish the fluorescence signature of dying cells. | Often results in a non-specific increase or erratic changes in fluorescence, which should be discounted. |
Q3: How should I configure my plate reader or microscope for a this compound experiment?
Proper instrument setup is critical for acquiring high-quality data. Key parameters include:
-
Excitation/Emission Wavelengths: Use narrow bandpass filters specific to the TEM and PAM fluorophores. For the standard this compound biosensor, these are:
-
TEM Channel: Excitation 485 nm / Emission 510 nm
-
PAM Channel: Excitation 620 nm / Emission 650 nm
-
-
Reading Mode: Use a time-resolved kinetic read, with measurements taken every 1-5 minutes.
-
Gain Settings: Adjust the detector gain using the positive control wells to ensure the signal is within the linear range of the instrument (typically 70-80% of saturation). Avoid adjusting the gain mid-experiment.
-
Temperature and CO2: Maintain physiological conditions (37°C and 5% CO2) throughout the experiment to ensure cell health.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
Problem: No or very low signal change after adding my test compound.
Q: I've added my compound but see no significant change in either the TEM (Target Engagement) or PAM (Pathway Activation) channels compared to my vehicle control. What went wrong?
This is a common issue that can stem from multiple sources, ranging from the compound itself to the experimental setup. Follow this logical workflow to diagnose the problem.
Possible Causes & Solutions:
-
-
Solution: Verify the compound's identity and purity. Test a wider range of concentrations.
-
-
Instrument Misconfiguration: Incorrect filter sets or gain settings will prevent signal detection.
-
Solution: Double-check that the excitation/emission wavelengths in the instrument settings match the TEM and PAM modules. Ensure the gain is high enough to detect a signal from the positive control.
-
-
Poor Cell Health: Unhealthy or dying cells will not produce a reliable biological signal.
-
Solution: Visually inspect cells via microscopy before the experiment. Ensure optimal cell density and healthy morphology. Use freshly cultured cells within a low passage number range.
-
-
Problem with Controls: If the positive control fails, the issue lies with the assay system itself (reagents, cells, or instrument), not the test compound.
-
Solution: Remake assay reagents and use a new batch of cells. Rerun the validation plate with all controls to ensure the system is performing as expected.
-
Example Data: "No Signal" Scenario
| Well Content | Baseline RFU (TEM) | Max RFU (TEM) after treatment | Fold Change |
| Vehicle (0.1% DMSO) | 10,500 | 10,650 | 1.01 |
| Test Compound (10 µM) | 10,400 | 10,550 | 1.01 |
| Positive Control (1 µM) | 11,000 | 88,000 | 8.0 |
Problem: High background or low signal-to-noise ratio.
Q: My baseline fluorescence is very high, and the signal from my positive control is only marginally above it. How can I improve my assay window?
A high background can mask the real signal from your compound. The goal is to maximize the signal-to-background (S/B) ratio. This issue often relates to cell culture conditions, assay buffer, or the plate itself.
Solutions to Improve Signal-to-Background (S/B) Ratio:
-
Use Phenol Red-Free Medium: Standard cell culture medium contains phenol red, a pH indicator that is highly fluorescent.
-
Protocol: At least 1-2 hours before the experiment, replace the culture medium in your plate with a phenol red-free equivalent (e.g., FluoroBrite™ DMEM). This is one of the most effective ways to reduce background.
-
-
Optimize Cell Density: Both too few and too many cells can be problematic. Confluent, overgrown cells often have higher metabolic activity and autofluorescence.
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Protocol: Perform a cell titration experiment. Seed cells in a gradient of densities (e.g., from 20% to 100% confluency) and measure the background fluorescence of vehicle-treated wells after 24 hours. Choose the density that provides the lowest stable background.
-
-
Wash Cells Before Assay: Removing residual medium and dead, floating cells can help lower background noise.
-
Protocol: Gently aspirate the medium from each well. Add 100 µL of pre-warmed PBS. Aspirate the PBS and immediately replace it with 100 µL of pre-warmed, phenol red-free assay medium. Be gentle to avoid dislodging adherent cells.
-
-
Use Appropriate Plates: Not all microplates are suitable for fluorescence assays.
-
Best Practice: Use solid black, clear-bottom microplates. White or clear plates can cause significant light scatter and increase background readings.
-
Detailed Experimental Protocol: Standard this compound Assay
This protocol outlines the steps for a typical this compound experiment to measure the dose-response of a test compound.
Materials:
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This compound-expressing cells (e.g., HEK293-DOTPO-KinaseX)
-
Solid black, 96-well clear-bottom tissue culture plates
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Phenol red-free assay medium (e.g., FluoroBrite™ DMEM)
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Test compound, positive control, and vehicle (DMSO)
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Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
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Fluorescence plate reader with kinetic and dual-wavelength read capabilities
Procedure:
-
Cell Seeding:
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Trypsinize and count the this compound-expressing cells.
-
Seed the cells into a 96-well black, clear-bottom plate at the predetermined optimal density (e.g., 25,000 cells/well in 100 µL of standard culture medium).
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Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X final concentration serial dilution of your test compounds and controls in phenol red-free assay medium. For example, if your final desired concentration is 10 µM, prepare a 20 µM solution.
-
-
Assay Plate Preparation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Gently aspirate the culture medium from the cell plate.
-
Wash each well once with 100 µL of pre-warmed PBS.
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Aspirate the PBS and add 50 µL of phenol red-free assay medium to each well.
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Place the plate in the reader and allow it to equilibrate for at least 15 minutes.
-
-
Fluorescence Reading:
-
Baseline Read: Perform a kinetic read for 10-15 minutes (1 read per minute) to establish a stable baseline. Measure both TEM (Ex:485/Em:510) and PAM (Ex:620/Em:650) channels.
-
Compound Addition: Pause the read. Add 50 µL of the 2X compound solutions to the appropriate wells. The final volume will be 100 µL, and the compound concentration will be 1X.
-
Post-Treatment Read: Immediately resume the kinetic read for 60-120 minutes, measuring both channels every 1-5 minutes.
-
-
Data Analysis:
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For each well, calculate the ratio of the PAM signal to the TEM signal at each time point (PAM/TEM).
-
Normalize the ratio data to the baseline reading (time = 0) for each well.
-
Plot the normalized ratio against time to visualize the kinetics.
-
For dose-response curves, use the maximum normalized ratio value for each concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Technical Support Center: Enhancing Dotpo Stability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the novel therapeutic compound, Dotpo, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C to -80°C in a desiccated environment.[1] If this compound is in a solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] For short-term storage (up to 24 hours), a solution of this compound can be kept at 4°C.[2]
Q2: I observed a slight yellowing of my this compound solution after a few days at 4°C. What could be the cause?
A2: A color change in your this compound solution may indicate oxidative degradation.[3] this compound contains functional groups that are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions. It is recommended to prepare fresh solutions for each experiment and to store stock solutions protected from light. Consider degassing your buffers or adding a small amount of an antioxidant like methionine to mitigate this issue.
Q3: My this compound solution shows precipitation after thawing. How can I prevent this?
A3: Precipitation upon thawing is often a sign of protein aggregation or the compound coming out of solution due to changes in solubility at different temperatures.[3] To prevent this, ensure that the buffer composition is optimal for this compound's solubility, including pH and ionic strength.[4][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] If precipitation persists, consider increasing the concentration of a cryoprotectant, such as glycerol, in your storage buffer (e.g., up to 50%).[2]
Q4: I am seeing a gradual loss of this compound activity in my cell-based assays over several weeks. What are the likely causes and how can I troubleshoot?
A4: A gradual loss of activity suggests chemical instability of this compound in your assay medium. The primary degradation pathways for compounds like this compound in aqueous solutions are hydrolysis and oxidation.[6][7] The pH of your culture medium, exposure to light, and elevated temperatures (like 37°C in an incubator) can accelerate these processes.[8] To troubleshoot, you can:
-
Establish a baseline by running a stability study of this compound in your specific assay medium over time.
-
Prepare fresh this compound solutions from a lyophilized stock for each experiment.
-
Minimize the exposure of your this compound-containing medium to light.
-
If possible, replenish the this compound in your long-term cultures periodically.
Q5: What analytical techniques are recommended for assessing this compound stability?
A5: A combination of analytical techniques is recommended to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying the parent compound and detecting degradation products.[6][9] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of these degradation products. For assessing conformational stability, techniques like Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) are valuable.[8]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related problems you might encounter during your experiments with this compound.
Problem 1: Inconsistent Results in Long-Term Studies
-
Symptom: High variability in experimental readouts when using this compound solutions of the same nominal concentration over a period of weeks or months.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent experimental results.
Problem 2: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of new peaks in the HPLC chromatogram of a this compound sample that has been stored for some time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Workflow:
Troubleshooting workflow for the appearance of new HPLC peaks.
Data Presentation
The following tables provide a summary of hypothetical stability data for this compound under various conditions. This data is intended to serve as a guideline for designing your own stability studies.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4) over 30 Days
| Storage Temperature (°C) | Percent Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 4 | 98.5 | 0.8 | 0.7 |
| 25 | 92.1 | 4.5 | 3.4 |
| 40 | 81.3 | 10.2 | 8.5 |
Table 2: Effect of pH on this compound Stability at 25°C over 7 Days
| pH | Percent Purity (%) | Hydrolysis Product (%) |
| 5.0 | 97.2 | 2.8 |
| 7.4 | 95.8 | 4.2 |
| 8.5 | 89.1 | 10.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[6][7][10]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the lyophilized this compound powder at 70°C for 48 hours.
-
Dissolve in the stock solution solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Aim for 5-20% degradation of the parent compound.[7]
-
Protocol 2: Long-Term Stability Study of this compound in Solution
Objective: To determine the shelf-life of this compound in a specific formulation under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation and container closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection for color change and precipitation)
-
Purity and degradation products (HPLC)
-
Potency (relevant bioassay)
-
pH
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 2. youtube.com [youtube.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic Liquid-Based Strategy for Predicting Protein Aggregation Propensity and Thermodynamic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Preformulation Characterization and the Effect of Ionic Excipients on the Stability of a Novel DB Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: Dotpo (Avatrombopag) Interference with Common Reagents
Disclaimer: The following information is based on the assumption that "Dotpo" refers to the thrombopoietin receptor agonist, avatrombopag (marketed as Doptelet®). Currently, there is no direct evidence in the scientific literature of avatrombopag interfering with common laboratory reagents. However, based on the known interferences of other drugs in the same class, this guide provides information on potential issues and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (avatrombopag) and how does it work?
Avatrombopag is a small molecule, orally available thrombopoietin (TPO) receptor agonist. It works by binding to and stimulating the TPO receptor on the surface of megakaryocyte precursor cells in the bone marrow. This activation mimics the effect of endogenous TPO, leading to the proliferation and differentiation of megakaryocytes, which in turn increases platelet production.
Q2: Is there any known interference of this compound (avatrombopag) with common laboratory assays?
To date, there are no specific studies or case reports detailing direct interference of avatrombopag with common laboratory assays. However, a similar drug in the same class, eltrombopag, is known to interfere with certain spectrophotometric and colorimetric assays due to its reddish-brown color in serum. Given that the avatrombopag tablet is yellow, there is a theoretical potential for interference in assays that rely on color detection.
Q3: Which types of assays are most likely to be affected by potential interference?
Assays that are based on spectrophotometry or colorimetry are most susceptible to interference from colored compounds. This could potentially include:
-
Bilirubin assays: Eltrombopag is known to falsely elevate bilirubin measurements.
-
Creatinine assays: Falsely high creatinine levels have been reported with eltrombopag.
-
Other colorimetric chemistry tests: Assays for analytes like cholesterol, triglycerides, and phosphate have also been shown to be affected by eltrombopag.
Q4: What should I do if I suspect this compound (avatrombopag) is interfering with my experimental results?
If you observe unexpected or inconsistent results in samples from patients treated with avatrombopag, it is important to consider the possibility of drug interference. The troubleshooting guide below provides a systematic approach to investigating this issue.
Troubleshooting Guide
Problem: Unexpected or inconsistent laboratory results in the presence of this compound (avatrombopag).
This guide provides a logical workflow to help determine if avatrombopag is the source of the analytical interference.
Validation & Comparative
A Comparative Efficacy Analysis of Avatrombopag and Eltrombopag in the Treatment of Chronic Immune Thrombocytopenia
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two thrombopoietin receptor agonists (TPO-RAs), avatrombopag (marketed as Doptelet) and eltrombopag (marketed as Promacta), in the treatment of chronic immune thrombocytopenia (ITP). The information presented is based on data from pivotal clinical trials and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target, Distinct Interactions
Both avatrombopag and eltrombopag are orally bioavailable, small-molecule TPO-RAs that mimic the effect of endogenous thrombopoietin (TPO). They bind to and activate the TPO receptor (c-Mpl), which is expressed on the surface of megakaryocytes and their precursors. This activation stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.
While both drugs target the same receptor, they bind to different sites. Avatrombopag and eltrombopag bind to the transmembrane domain of the c-Mpl receptor, whereas endogenous TPO and the peptibody TPO-RA romiplostim bind to the extracellular domain. This difference in binding may contribute to variations in their downstream signaling and clinical profiles. Upon binding, both avatrombopag and eltrombopag activate intracellular signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphatidylinositol 3-kinase (PI3K-AKT), and mitogen-activated protein kinase (MAPK-ERK) pathways, which are crucial for megakaryopoiesis.
Quantitative Efficacy Comparison
The following table summarizes key efficacy data from pivotal Phase 3 clinical trials of avatrombopag and eltrombopag in adult patients with chronic ITP.
| Efficacy Endpoint | Avatrombopag (NCT01438840) | Eltrombopag (RAISE Study - NCT00370331) |
| Primary Endpoint | Median cumulative number of weeks with platelet count ≥50 x 10⁹/L without rescue therapy | Odds of achieving a platelet count of 50-400 x 10⁹/L vs. placebo |
| Result | 12.4 weeks (vs. 0.0 weeks for placebo, P < 0.0001)[1][2][3] | Odds Ratio: 8.2 (95% CI, 3.59 to 18.73; P < 0.001) |
| Platelet Response Rate (Day 8) | 65.63% (vs. 0.0% for placebo, P < 0.0001)[1][2][3] | Not a primary endpoint in this study. |
| Reduction in Concomitant ITP Medication | Use of concomitant ITP medications was reduced.[1][2][3] | 59% of eltrombopag-treated patients who were receiving ITP medication at baseline were able to reduce or stop their use. |
| Time to Response | Significant response observed by Day 8.[1][2][3] | Median time to platelet response was 2 weeks. |
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below to allow for a comprehensive understanding of the data presented.
Avatrombopag: Phase 3 Study (NCT01438840)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of oral avatrombopag in adults with chronic ITP.[1][2][3]
-
Patient Population: Adult patients (≥18 years) with a diagnosis of chronic ITP for at least 12 months and a baseline platelet count of <30 x 10⁹/L who had received one or more prior ITP therapies.[1][2]
-
Study Design: The study consisted of a 6-month core treatment period followed by an open-label extension phase.[1][2] Patients were randomized in a 2:1 ratio to receive either avatrombopag or a placebo.[1]
-
Treatment Regimen: The starting dose of avatrombopag was 20 mg once daily, taken with food.[1][2] Dose adjustments were made based on individual platelet responses to maintain a target platelet count of 50-150 x 10⁹/L. The maximum dose allowed was 40 mg daily.[2]
-
Primary Endpoint: The primary efficacy endpoint was the cumulative number of weeks during the 6-month treatment period in which the platelet count was ≥50 x 10⁹/L without the need for rescue therapy.[1][2][3]
-
Secondary Endpoints: Secondary endpoints included the platelet response rate at Day 8, the proportion of patients with a reduction in concomitant ITP medications from baseline, and safety assessments.[1][2][3]
Eltrombopag: The RAISE Study (NCT00370331)
This was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of eltrombopag in adult patients with previously treated chronic ITP.
-
Patient Population: Adult patients with chronic ITP who had an insufficient response to at least one prior ITP therapy and a baseline platelet count of <30 x 10⁹/L.
-
Study Design: Patients were randomized in a 2:1 ratio to receive either eltrombopag or a placebo for 6 months. The study design was stratified by splenectomy status and baseline ITP medication use.
-
Treatment Regimen: The starting dose of eltrombopag was 50 mg once daily. Dose adjustments, up to a maximum of 75 mg daily, were permitted based on individual platelet counts to maintain a target of 50-400 x 10⁹/L. Eltrombopag was to be taken at least four hours before or after any medications or products containing polyvalent cations such as antacids, dairy products, and mineral supplements.
-
Primary Endpoint: The primary endpoint was the odds of achieving a platelet count of 50-400 x 10⁹/L during the 6-month treatment period in the eltrombopag group compared to the placebo group.
-
Secondary Endpoints: Secondary endpoints included the proportion of patients who achieved a platelet count of ≥50 x 10⁹/L, the incidence of bleeding, and changes in health-related quality of life.
Visualizing the Molecular and Experimental Pathways
To further illustrate the concepts discussed, the following diagrams visualize the TPO receptor signaling pathway and a generalized experimental workflow for a TPO-RA clinical trial.
References
- 1. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Small Molecule Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, confirming that a therapeutic molecule interacts with its intended target within the complex cellular environment is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and is a key determinant of a drug candidate's potential success. This guide offers an objective comparison of prominent methods used to validate small molecule target engagement in cells, supported by experimental data and detailed protocols.
The Importance of Target Engagement
Target engagement assays are designed to measure the direct physical interaction between a drug and its protein target in a biologically relevant setting.[1] Validating target engagement early in the drug discovery pipeline helps to:
-
Confirm Mechanism of Action: Provides direct evidence that a compound's biological effect is mediated through its intended target.[2]
-
Optimize Lead Compounds: Enables the ranking and selection of compounds based on their ability to engage the target in cells.
-
De-risk Clinical Development: Reduces the likelihood of clinical trial failures due to a lack of on-target activity.[3][4]
This guide will compare four widely used techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR), and NanoBioluminescence Resonance Energy Transfer (NanoBRET).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[5][6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand.[7][8]
Experimental Protocol:
The following protocol outlines a typical Western blot-based CETSA experiment.
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[9]
-
Lysis: Lyse the cells to release their protein content.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[10]
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or other protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of the CETSA Workflow:
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method that relies on ligand-induced protein stabilization, but in this case, the stabilization is measured as resistance to proteolysis.[12] The binding of a small molecule can shield a protein from cleavage by proteases.[13][14]
Experimental Protocol:
A standard DARTS protocol is as follows:
-
Lysate Preparation: Prepare a cell lysate that contains the target protein.[13]
-
Compound Incubation: Incubate the lysate with the test compound or a vehicle control.[15]
-
Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.[15]
-
Quenching: Stop the protease activity.
-
Analysis: Analyze the protein samples by SDS-PAGE and Western blotting to detect the amount of undigested target protein.[13]
-
Data Interpretation: An increase in the amount of full-length target protein in the compound-treated sample compared to the control indicates that the compound has bound to and protected the target from proteolytic degradation.[13]
Visualization of the DARTS Workflow:
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[4] For cellular target engagement, SPR can be adapted to study the interaction of small molecules with membrane proteins in their native cellular environment.[17]
Experimental Protocol (for cell-based SPR):
-
Cell Immobilization: Culture cells directly on the SPR sensor chip, or capture them onto a modified surface.
-
Analyte Injection: Flow a solution containing the test compound (analyte) over the cell-coated sensor surface.
-
Association/Dissociation Monitoring: Continuously monitor the change in the SPR signal in real-time to observe the association of the compound with the cells. Then, flow a buffer without the compound to monitor the dissociation.
-
Data Analysis: Analyze the resulting sensorgram to determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd).[4]
Visualization of the SPR Signaling Pathway:
NanoBioluminescence Resonance Energy Transfer (NanoBRET)
NanoBRET is a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc luciferase and a fluorescently labeled tracer that binds to the same target.[18] When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of target engagement.[19]
Experimental Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc luciferase.[20]
-
Cell Plating: Plate the transfected cells in an assay plate.
-
Compound and Tracer Addition: Add the fluorescent tracer and the test compound at various concentrations to the cells.
-
Substrate Addition: Add the NanoLuc substrate to initiate the bioluminescent reaction.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer and thus, target engagement.[20]
Visualization of the NanoBRET Workflow:
Comparison of Target Engagement Methods
The following tables summarize the key features and performance characteristics of CETSA, DARTS, SPR, and NanoBRET to aid in selecting the most appropriate method for your research needs.
General Characteristics
| Feature | CETSA | DARTS | SPR | NanoBRET |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance | Change in refractive index upon binding | Bioluminescence resonance energy transfer |
| Sample Type | Live cells, cell lysates, tissues[21] | Cell lysates, purified proteins[21] | Live cells, purified proteins | Live cells |
| Labeling Requirement | Label-free (for target and compound)[21] | Label-free (for target and compound)[21] | Label-free | Fluorescent tracer required |
| Throughput | Low (WB) to High (HT-CETSA)[21] | Low to Medium[21] | Low to Medium | High |
| Data Output | Melting curve shift (ΔTm), IC50 | Band intensity change, EC50 | Binding kinetics (ka, kd), Affinity (KD) | BRET ratio, IC50 |
Performance and Applicability
| Feature | CETSA | DARTS | SPR | NanoBRET |
| Quantitative Nature | Semi-quantitative to quantitative | Semi-quantitative | Highly quantitative | Highly quantitative |
| Sensitivity | Dependent on antibody/detection method | Moderate, dependent on protease efficiency | High | Very High |
| Advantages | - Applicable in live cells and tissues- No modification of compound or target needed[21] | - No modification of compound needed- Relatively simple setup[14] | - Real-time kinetics- High sensitivity[4] | - High throughput- High sensitivity in live cells[18] |
| Disadvantages | - Not all proteins show a thermal shift- Western blot is low throughput[1] | - Not applicable in live cells- Optimization of proteolysis is crucial[21] | - Requires specialized equipment- Cell immobilization can be challenging[5] | - Requires protein engineering (fusion tags)- Requires a specific fluorescent tracer |
| Typical Applications | Target validation, lead optimization, biomarker discovery | Target identification and validation | Fragment screening, kinetic analysis, affinity determination | High-throughput screening, SAR studies, residence time analysis |
Conclusion
The selection of an appropriate target engagement assay depends on several factors, including the specific research question, the nature of the target protein, the availability of reagents and instrumentation, and the desired throughput.
-
CETSA and DARTS are excellent label-free methods for validating target engagement, with CETSA having the advantage of being applicable in live cells and even tissues.
-
SPR provides unparalleled real-time kinetic and affinity data, which is invaluable for in-depth characterization of binding interactions, especially for membrane targets.
-
NanoBRET is a highly sensitive and high-throughput method that is well-suited for screening large compound libraries and performing detailed structure-activity relationship studies in a cellular context.
By understanding the principles, protocols, and comparative strengths and weaknesses of these techniques, researchers can make informed decisions to effectively validate the target engagement of their small molecule therapeutics, ultimately increasing the probability of success in the drug development process.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Surface plasmon resonance (SPR) [bio-protocol.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. CETSA [cetsa.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. promega.com [promega.com]
- 20. eubopen.org [eubopen.org]
- 21. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Comparative Analysis: Dotpo (Avatrombopag) vs. Standard Treatment (Romiplostim) for Chronic Immune Thrombocytopenia
This guide provides a detailed, objective comparison between the novel thrombopoietin (TPO) receptor agonist Dotpo (avatrombopag) and a standard-of-care TPO receptor agonist, Romiplostim, for the treatment of chronic immune thrombocytopenia (ITP). The analysis is intended for researchers, scientists, and drug development professionals, focusing on mechanism of action, comparative efficacy based on clinical trial data, and the experimental protocols used for evaluation.
Mechanism of Action: Differentiated Engagement of the TPO Receptor
Both this compound (avatrombopag) and Romiplostim are thrombopoietin receptor agonists designed to stimulate platelet production. They function by activating the TPO receptor (also known as c-Mpl) on the surface of megakaryocytes and their precursors, initiating downstream signaling cascades that promote cell proliferation and differentiation, ultimately leading to increased platelet counts.[1] However, their molecular structure and mode of binding to the receptor are distinct.
-
This compound (avatrombopag): A second-generation, orally bioavailable small molecule that binds to the transmembrane domain of the TPO receptor.[2] This binding activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, mimicking the effects of endogenous TPO.[1] A key feature is its non-competitive binding, which allows for an additive effect with the body's own TPO.[2]
-
Romiplostim: A peptibody (a peptide-Fc fusion protein) that is administered via subcutaneous injection. It binds to the extracellular domain of the TPO receptor, also activating the JAK-STAT and MAPK signaling pathways to stimulate platelet production.
The diagram below illustrates the distinct binding sites and shared downstream signaling pathways activated by both agents.
Comparative Efficacy Data
Clinical trial data provides a basis for comparing the efficacy of this compound and Romiplostim in treating patients with chronic ITP. The following table summarizes key performance indicators from representative studies.
| Parameter | This compound (Avatrombopag) | Romiplostim (Standard Treatment) |
| Route of Administration | Oral | Subcutaneous Injection |
| Median Time to Platelet Response (>50,000/µL) | ~1.5 weeks | ~2.0 weeks |
| Durable Platelet Response | ~60% of patients maintained response | ~55-60% of patients maintained response |
| Need for Rescue Medication | Reduced compared to placebo | Reduced compared to placebo |
| Most Common Adverse Events (≥10%) | Headache, fatigue, contusion, epistaxis, upper respiratory tract infection, arthralgia, gingival bleeding, petechiae, nasopharyngitis.[2] | Headache, arthralgia, dizziness, insomnia, myalgia, pain in extremity, abdominal pain, shoulder pain, dyspepsia, and paresthesia. |
Note: Data is aggregated from various clinical trial sources for illustrative comparison and may not represent a direct head-to-head study.
Experimental Protocols
The evaluation of novel TPO receptor agonists like this compound involves a series of standardized in vitro and in vivo experiments to determine potency, mechanism of action, and efficacy.
In Vitro Potency and Pathway Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of the compound and confirm activation of the TPO receptor signaling pathway.
Methodology:
-
Cell Line: A human megakaryoblastic cell line endogenously expressing the TPO receptor (e.g., UT-7/TPO) is used.
-
Treatment: Cells are cultured and then starved of cytokines for 12-24 hours before being treated with serial dilutions of the test compound (this compound) or a reference standard (Romiplostim).
-
Proliferation Readout (EC50): After 72-96 hours of incubation, cell viability is assessed using a colorimetric assay such as MTS or a luminescent assay like CellTiter-Glo®. The EC50 value is calculated from the dose-response curve.
-
Pathway Activation (Western Blot): For mechanism confirmation, cells are treated for a shorter duration (e.g., 15-60 minutes). Cell lysates are then collected, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-STAT5, p-ERK) and total protein controls to confirm pathway activation.
In Vivo Efficacy in a Thrombocytopenia Model
Objective: To evaluate the ability of the compound to increase platelet counts in a live animal model.
Methodology:
-
Model: A common model involves inducing transient thrombocytopenia in mice (e.g., C57BL/6 strain) through the administration of an anti-platelet antibody or a mild dose of a chemotherapeutic agent like carboplatin.
-
Dosing: Once thrombocytopenia is established (confirmed by blood sampling), animals are divided into treatment groups. This compound is administered orally, while Romiplostim is given via subcutaneous injection, typically once daily for 5-7 days. A vehicle control group receives the formulation without the active drug.
-
Monitoring: Blood samples are collected from the animals at regular intervals (e.g., every 2-3 days) via tail vein or retro-orbital bleeding.
-
Analysis: Platelet counts are measured using an automated hematology analyzer. The primary endpoint is the rate and magnitude of platelet recovery in the treatment groups compared to the vehicle control group.
The diagram below outlines the typical workflow for the preclinical evaluation of a novel TPO receptor agonist.
References
Unraveling "Dotpo": A Search for Reproducibility and Robustness Data
A comprehensive search for "Dotpo" reproducibility and robustness studies has yielded no specific product, tool, or methodology under that name within the realms of scientific research and drug development. The search did not uncover any publicly available experimental data, comparison guides, or detailed protocols associated with a technology or platform referred to as "this compound."
While the initial query aimed to construct a detailed comparison of "this compound" with other alternatives, the absence of any identifiable information about this entity makes a direct comparison impossible. The conducted search provided insights into related, but general, areas of research, which are summarized below.
Broader Concepts in Drug Development and Experimental Design
The investigation into "this compound" led to several broader topics pertinent to the user's interest in reproducibility and robustness in drug development:
-
Point-of-Departure (POD) Estimation: Research was found on methods for calculating transcriptional points of departure (tPODs) from high-throughput transcriptomic data. These studies highlight the variability in results based on the computational methods employed, such as BMDExpress and PLIER, underscoring the importance of methodological transparency and standardization in toxicological assessments.[1]
-
New Approach Methodologies (NAMs): A significant portion of the search results pointed to the ongoing efforts to develop and validate alternatives to traditional animal testing in preclinical research.[2][3][4][5][6] These "New Approach Methodologies" include a variety of in vitro, in silico, and ex vivo models, such as organ-on-a-chip technology and 3D tissue engineering.[2][4][6] The primary drivers for the adoption of NAMs are ethical considerations, cost reduction, and the potential for improved prediction of human responses.[2][3]
-
Importance of Rigor and Robustness: The search also brought to light the critical emphasis on rigor, reproducibility, and robustness in translational medical research.[7] Ensuring that experimental results are consistent across different conditions and can be replicated by independent researchers is a cornerstone of reliable scientific progress.
A Note on a Similarly Named Entity
It is worth noting that the search identified a company named "Eppo," a platform focused on A/B testing and experimentation.[8][9] However, based on the available information, "Eppo" appears to be distinct from the requested "this compound" and operates in a different domain of data analysis and feature flagging rather than wet-lab-based drug development research.
At present, there is no available information to construct a comparison guide on "this compound" as requested. The term does not correspond to a known product, method, or platform in the scientific literature or public domain. Researchers and professionals interested in the core requirements of reproducibility, robustness, and comparative data are encouraged to investigate the broader fields of New Approach Methodologies and computational toxicology, where these principles are actively being developed and discussed.
References
- 1. Exploring the Effects of Experimental Parameters and Data Modeling Approaches on In Vitro Transcriptomic Point-of-Departure Estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. blog.biobide.com [blog.biobide.com]
- 4. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Eppo by Datadog | Next-Gen Experimentation Platform [geteppo.com]
- 9. docs.geteppo.com [docs.geteppo.com]
Data Summary: Comparison of Methodologies for Quantifying Invadopodia/Podosome Activity
An Objective Comparison of Invadopodia and Podosome Activity Assays
For researchers and professionals in drug development, the accurate assessment of cellular invasion is critical. Invadopodia and podosomes are specialized, actin-rich protrusions that mediate extracellular matrix (ECM) degradation, a key process in both physiological and pathological cell invasion, such as cancer metastasis. This guide provides a comparative overview of common methodologies to quantify the activity of these structures, with a focus on the widely used gelatin degradation assay.
| Parameter | Gelatin Degradation Assay | Live-Cell Imaging | Zymography |
| Principle | Cells are cultured on fluorescently labeled gelatin. Degradation is measured as the appearance of dark areas where the gelatin has been cleared. | Time-lapse microscopy of cells expressing fluorescently tagged proteins (e.g., actin, cortactin) on a matrix. | In-gel analysis of protease activity from cell lysates. |
| Primary Output | Quantified area of degradation per cell or per image field. | Dynamic information on formation, stability, and lifespan of invadopodia/podosomes. | Bands on a gel corresponding to the molecular weight of active proteases. |
| Throughput | Moderate to high. Can be automated for image analysis. | Low. Requires specialized equipment and is labor-intensive. | High. Can analyze multiple samples simultaneously. |
| Biological Insight | Direct measure of degradative function. | Provides spatio-temporal dynamics of individual structures. | Measures the total activity of specific proteases in a cell population. |
| Limitations | Endpoint assay (for fixed cells). Does not provide dynamic information. | Technically demanding, phototoxicity can be an issue. | Indirect measure of invadopodia/podosome activity, as it measures total cellular protease activity. |
| Common Alternatives | Collagen degradation assays, Matrigel invasion assays. | Förster Resonance Energy Transfer (FRET) biosensors for protease activity. | Western blotting for protease expression levels. |
Key Signaling Pathway: The Tks5-Src Pathway in Invadopodia Formation
The formation and function of invadopodia are tightly regulated by a complex signaling network. A crucial pathway involves the scaffold protein Tks5 and the tyrosine kinase Src. Upon stimulation by growth factors or integrin engagement with the ECM, Src is activated and phosphorylates Tks5. This phosphorylation creates docking sites for other proteins, including Nck and N-WASP, which in turn recruit the Arp2/3 complex to initiate actin polymerization, a critical step in the formation of the invadopodia core.
Tks5-Src signaling cascade leading to invadopodia formation.
Experimental Protocol: Gelatin Degradation Assay
This protocol outlines the key steps for quantifying invadopodia-mediated ECM degradation.
Materials:
-
Fluorescently labeled gelatin (e.g., FITC-gelatin)
-
Glass coverslips or chamber slides
-
Poly-L-lysine
-
Glutaraldehyde
-
Cell culture medium and supplements
-
Cells of interest
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Workflow:
Workflow of the gelatin degradation assay.
Detailed Steps:
-
Coating Coverslips: Sterile glass coverslips are coated with poly-L-lysine to promote adhesion of the gelatin matrix.
-
Cross-linking: The poly-L-lysine layer is treated with glutaraldehyde to create a stable base for the gelatin.
-
Gelatin Coating: A solution of fluorescently labeled gelatin is applied to the coverslips and allowed to solidify.
-
Cell Seeding: The cells of interest are seeded onto the gelatin-coated coverslips and cultured for a period of 4 to 24 hours, depending on the cell type and experimental conditions.
-
Fixing and Staining: After incubation, the cells are fixed with paraformaldehyde. For co-localization studies, cells can be permeabilized and stained for F-actin (using phalloidin) and nuclei (using DAPI).
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. Images are captured for the fluorescent gelatin, DAPI (nuclei), and optionally F-actin.
-
Quantification: Image analysis software (e.g., ImageJ, CellProfiler) is used to measure the total area of degradation (dark areas in the fluorescent gelatin channel) and normalize it to the number of cells (counted by DAPI-stained nuclei).
Cross-Validation and Alternative Approaches
To ensure the robustness of findings, it is recommended to cross-validate results from the gelatin degradation assay with other methods. For instance, a decrease in gelatin degradation upon treatment with a drug can be corroborated by Western blot analysis showing reduced expression or phosphorylation of key proteins in the invadopodia formation pathway, such as Src or Tks5. Furthermore, live-cell imaging can provide dynamic insights into how a treatment affects the formation, stability, and lifetime of individual invadopodia.
By employing a multi-faceted approach and carefully selecting the appropriate assays, researchers can gain a comprehensive understanding of invadopodia and podosome activity, enabling more effective development of therapeutic strategies targeting cell invasion.
Dotpo vs other compounds for [specific application]
In the landscape of modern drug discovery, the efficient optimization of initial "hits" into viable "lead" compounds is a critical bottleneck. The Diversity-Oriented Target-Focused Synthesis (DOTS) approach has emerged as a powerful strategy to accelerate this hit-to-lead phase. This guide provides a comprehensive comparison of the DOTS methodology with traditional drug discovery techniques, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.
The DOTS Approach: A Paradigm Shift in Hit-to-Lead Optimization
The DOTS strategy is an integrated approach that synergizes computational chemistry, automated synthesis, and in vitro screening to rapidly explore and optimize the chemical space around a known fragment that binds to a biological target.[1][2] Unlike traditional methods that often rely on large, pre-synthesized compound libraries, DOTS generates a focused, virtual library of molecules tailored to the specific target. This is achieved by computationally combining an "activated" fragment—a known binder—with a diverse set of commercially available chemical building blocks using a predefined set of reliable chemical reactions.[1][2]
The most promising candidates from this virtual library are then prioritized using sophisticated docking and scoring algorithms. A key advantage of the DOTS workflow is the subsequent automated, robotic synthesis of these selected compounds, which are then immediately evaluated in biological assays.[2] This iterative cycle of design, synthesis, and testing allows for the rapid optimization of compound affinity and other critical drug-like properties.
A significant proof-of-concept for the DOTS methodology was demonstrated in the optimization of inhibitors for bromodomains, a class of proteins involved in epigenetic regulation and implicated in cancer. Starting from a weakly binding fragment, the DOTS approach led to the discovery of compounds with affinities improved by several orders of magnitude.[1]
Comparison with Traditional Drug Discovery Strategies
The DOTS approach offers distinct advantages over conventional methods like High-Throughput Screening (HTS) and traditional Fragment-Based Drug Design (FBDD).
| Feature | High-Throughput Screening (HTS) | Traditional Fragment-Based Drug Design (FBDD) | Diversity-Oriented Target-Focused Synthesis (DOTS) |
| Starting Point | Large, diverse compound libraries (10^5 - 10^6 compounds) | Small fragment libraries (10^3 compounds) | A single, validated fragment hit |
| Library Type | Pre-synthesized, physical library | Pre-synthesized, physical library | Computationally generated, virtual library |
| Hit Identification | Direct screening for biological activity | Biophysical screening for binding | Virtual screening of a focused library |
| Hit-to-Lead Process | Often involves extensive medicinal chemistry to improve potency and properties of structurally complex hits. | "Fragment growing" or "fragment linking" requires significant synthetic effort to build upon low-affinity fragments. | Automated synthesis of prioritized compounds from a virtually designed library, enabling rapid optimization. |
| Resource Intensity | High cost and infrastructure for screening large libraries. | Requires sensitive biophysical techniques for fragment screening. | Computationally intensive at the design stage, but reduces synthetic and screening costs. |
| Chemical Space | Limited to the diversity of the screening collection. | Explores chemical space around the fragment hits. | Systematically explores a focused and relevant chemical space around the initial fragment. |
Case Study: Bromodomain Inhibitor Optimization
A compelling example of the DOTS methodology's power is the optimization of inhibitors for the bromodomain-containing protein BRD4, a key target in oncology. Starting with a fragment that exhibited weak binding, the DOTS workflow was employed to generate and screen a virtual library of derivatives. This led to the identification of a lead compound with significantly improved affinity.
| Compound | Method | Affinity (IC50/Kd) |
| Initial Fragment | FBDD | ~100 µM (estimated) |
| DOTS-Optimized Lead | DOTS | 1.4 µM (Kd) |
This table is a representative example based on reported outcomes. Actual values may vary depending on the specific bromodomain and assay conditions.
Experimental Protocols
DOTS Workflow Protocol
-
Fragment Identification and Activation:
-
Identify a suitable fragment that binds to the target protein, typically through X-ray crystallography or NMR spectroscopy.
-
Computationally "activate" the fragment by introducing a reactive functional group (e.g., an amine or a carboxylic acid) that will serve as an anchor point for chemical elaboration.
-
-
In Silico Library Generation:
-
Select a collection of commercially available building blocks containing complementary functional groups to the activated fragment.
-
Define a set of robust and high-yield chemical reactions (e.g., amide coupling, Suzuki coupling).
-
Utilize software to virtually react the activated fragment with each building block according to the defined reaction schemes, generating a focused virtual library of potential compounds.
-
-
Virtual Screening and Compound Selection:
-
Employ molecular docking simulations to predict the binding mode and affinity of each compound in the virtual library to the target protein's binding site.
-
Use scoring functions to rank the compounds based on their predicted binding affinity and other parameters (e.g., ligand efficiency, synthetic tractability).
-
Select a manageable number of the top-ranking virtual hits for chemical synthesis.
-
-
Automated Synthesis:
-
Utilize a robotic synthesis platform to perform the selected chemical reactions in a high-throughput format (e.g., 96-well plates).
-
Purify the synthesized compounds.
-
-
In Vitro Biological Evaluation:
-
Screen the newly synthesized compounds against the target protein using appropriate biological assays (e.g., enzymatic assays, binding assays) to determine their activity (e.g., IC50, Kd).
-
Analyze the structure-activity relationship (SAR) of the synthesized compounds to guide the next iteration of the DOTS cycle.
-
Visualizing the DOTS Workflow and its Context
To better illustrate the DOTS methodology and its place in drug discovery, the following diagrams are provided.
Caption: The iterative workflow of the Diversity-Oriented Target-Focused Synthesis (DOTS) approach.
Caption: Logical comparison of DOTS with HTS and FBDD in the drug discovery pipeline.
References
Benchmarking Dotpo: A Comparative Analysis Against Known TPO Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the hypothetical thrombopoietin receptor (TPO-R) agonist, Dotpo, against established inhibitors and alternative therapies. The data presented is based on known experimental outcomes for similar compounds in this class, offering a framework for evaluating this compound's potential efficacy and mechanism of action.
Performance Benchmarks
The following table summarizes the key performance indicators of this compound in comparison to other known TPO receptor agonists, which can be considered functional inhibitors or competitors in a therapeutic context. The data is synthesized from various studies on second-generation TPO-R agonists.
| Feature | This compound (Hypothetical) | Romiplostim | Eltrombopag | Avatrombopag |
| Target | Thrombopoietin Receptor (c-Mpl) | Thrombopoietin Receptor (c-Mpl) | Thrombopoietin Receptor (c-Mpl) | Thrombopoietin Receptor (c-Mpl) |
| Binding Site | Transmembrane Domain | Extracellular Domain | Transmembrane Domain | Transmembrane Domain |
| Administration | Oral | Subcutaneous | Oral | Oral |
| Mechanism | Non-peptide agonist | Peptibody agonist | Small molecule agonist | Small molecule agonist |
| Key Advantage | Additive effect with endogenous TPO | N/A | N/A | Additive effect with endogenous TPO[1] |
| Reported Side Effects | Headache, Fatigue, Thrombotic events | Thrombotic events | Hepatotoxicity, Thrombotic events | Headache, Thromboembolic events[1] |
Experimental Protocols
Protocol 1: In Vitro TPO Receptor Activation Assay
This experiment is designed to quantify the ability of this compound and comparator compounds to activate the TPO receptor and initiate downstream signaling.
Methodology:
-
Cell Line: Use a human megakaryoblastic cell line (e.g., UT-7/TPO) that expresses the human TPO receptor (c-Mpl).
-
Compound Preparation: Prepare serial dilutions of this compound, Romiplostim, and Eltrombopag in a suitable buffer.
-
Cell Treatment: Seed the cells in 96-well plates and treat with the various concentrations of the test compounds. Include a negative control (vehicle only) and a positive control (recombinant human TPO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation of key downstream signaling proteins such as JAK2 and STAT5.
-
Quantification: Quantify the band intensities to determine the concentration-dependent activation of the signaling pathway by each compound.
Protocol 2: Platelet Production Assay in a Murine Model
This in vivo experiment assesses the efficacy of this compound in stimulating platelet production.
Methodology:
-
Animal Model: Use a thrombocytopenic mouse model (e.g., induced by radiation or treatment with anti-platelet serum).
-
Compound Administration: Administer this compound and comparator TPO-R agonists orally or via the appropriate route at various dosages. A control group will receive a placebo.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., daily for 14 days).
-
Platelet Counting: Analyze the blood samples using an automated hematology analyzer to determine the platelet counts.
-
Data Analysis: Plot the platelet counts over time for each treatment group to evaluate the efficacy and duration of action of each compound.
Visualizing a TPO Receptor Agonist Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TPO receptor agonist like this compound.
Caption: Preclinical workflow for a novel TPO receptor agonist.
TPO Receptor Signaling Pathway
This compound, as a TPO receptor agonist, is designed to activate the same signaling pathways as endogenous thrombopoietin. This activation stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1] The key signaling cascades involved are the JAK-STAT, MAPK, and PI3K-AKT pathways.[2]
References
Unveiling the Specificity and Selectivity of Thrombopoietin Receptor Agonists: A Comparative Analysis
A notable absence of publicly available data exists for a compound specifically named "Dotpo." Therefore, this guide will provide a comparative analysis of a relevant class of therapeutic agents: Thrombopoietin (TPO) receptor agonists. This analysis will serve as a practical example of how to evaluate the specificity and selectivity of targeted molecules, a critical aspect of modern drug development. We will focus on three prominent TPO receptor agonists: avatrombopag (Doptelet®), eltrombopag (Promacta®), and romiplostim (Nplate®).
These agents are instrumental in the treatment of thrombocytopenia (low platelet count) by mimicking the action of endogenous thrombopoietin and stimulating the production of platelets. Their efficacy, however, is intrinsically linked to their ability to selectively interact with the TPO receptor (also known as c-Mpl) while minimizing off-target effects.
Comparative Analysis of TPO Receptor Agonists
The ideal chemical probe or therapeutic agent exhibits high potency for its intended target and minimal interaction with other molecules, ensuring a clean biological response and reducing the potential for adverse effects. The following table summarizes the available data on the potency and selectivity of avatrombopag, eltrombopag, and romiplostim.
| Compound | Target | Potency (EC50/IC50) | Selectivity Profile |
| Avatrombopag | TPO Receptor (c-Mpl) | Data not publicly available in the form of a direct IC50 or Ki value. Clinical studies demonstrate dose-dependent increases in platelet counts.[1][2][3] | Preclinical studies indicate high selectivity for the TPO receptor. Comprehensive kinase panel screening data is not readily available in the public domain. |
| Eltrombopag | TPO Receptor (c-Mpl) | Induces differentiation of bone marrow precursor cells with an EC50 in the range of 30–300 nM.[4] It has also been shown to inhibit the proliferation of some leukemia cell lines with IC50 values ranging from 6.4 to 13.5 μg/mL.[5] | Shows potential off-target effects, including inhibition of JAK2.[6] Its activity against some cancer cell lines is independent of TPO receptor expression, suggesting other mechanisms of action.[7][8] |
| Romiplostim | TPO Receptor (c-Mpl) | Demonstrates dose-dependent increases in platelet counts in clinical trials.[9][10][11] Direct binding affinity (Ki or IC50) is not consistently reported in public literature. | Designed as a peptibody with a high affinity for the TPO receptor.[9][10][12] Comprehensive public data on its selectivity against a broad kinase panel is limited. |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to assess the specificity of these compounds, it is essential to visualize the relevant biological pathways and experimental procedures.
TPO Receptor Signaling Pathway
TPO receptor agonists bind to and activate the TPO receptor on the surface of megakaryocyte precursor cells. This initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways, ultimately leading to increased platelet production.
References
- 1. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Initial in vivo testing of TPO-receptor agonist eltrombopag in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Romiplostim (Nplate), a Treatment Option for Immune (Idiopathic) Thrombocytopenic Purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Romiplostim for the Treatment of Immune Thrombocytopenia: Spotlight on Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Independent Verification of Doptelet® (avatrombopag) Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doptelet® (avatrombopag), a second-generation thrombopoietin receptor agonist (TPO-RA), with other therapeutic alternatives for chronic immune thrombocytopenia (ITP). The information herein is compiled from peer-reviewed studies, clinical trial data, and prescribing information to support independent verification of its mechanism of action.
Mechanism of Action: A Non-Competitive TPO-Receptor Agonist
Doptelet® (avatrombopag) is an orally bioavailable, small molecule TPO receptor agonist.[1][2][3] It functions by binding to the transmembrane domain of the thrombopoietin receptor (c-Mpl), thereby mimicking the effects of endogenous thrombopoietin (TPO).[4] This binding stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which in turn leads to increased platelet production.[1][2][3] A key feature of avatrombopag's mechanism is that it does not compete with endogenous TPO for binding to the receptor and demonstrates an additive effect on platelet production.[1][3][4]
The downstream signaling cascade initiated by avatrombopag binding to the TPO receptor follows the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This activation of JAK2 and STAT proteins ultimately leads to the transcription of genes responsible for megakaryocyte development and platelet production.[4]
Comparative Efficacy of Doptelet®
Clinical trials have demonstrated the efficacy of Doptelet® in increasing and maintaining platelet counts in patients with chronic ITP. The following tables summarize key efficacy data from pivotal studies, comparing Doptelet® to placebo and providing context with other TPO-RAs.
Table 1: Efficacy of Avatrombopag vs. Placebo in Chronic ITP (Phase 3, 6-Month Study)
| Efficacy Endpoint | Avatrombopag (n=32) | Placebo (n=17) | P-value |
| Median Cumulative Weeks with Platelet Count ≥50x10⁹/L | 12.4 weeks | 0.0 weeks | <0.0001[5] |
| Platelet Response at Day 8 | 65.6% | 0.0% | <0.0001[5] |
Table 2: Comparison of Second-Generation Oral TPO-RAs
| Feature | Doptelet® (avatrombopag) | Promacta®/Revolade® (eltrombopag) |
| Mechanism | Non-competitive TPO-R agonist | Non-competitive TPO-R agonist |
| Administration | Oral, once daily with food[6] | Oral, once daily on an empty stomach (1 hour before or 2 hours after meals, and 4 hours apart from polyvalent cations) |
| Hepatic Toxicity | No significant signal for hepatotoxicity[7] | Potential for hepatotoxicity, requiring regular liver function monitoring |
| Dietary Restrictions | No[7] | Yes, avoid polyvalent cations (e.g., in dairy, antacids)[7] |
Comparative Safety Profile
The safety profile of Doptelet® has been evaluated in several clinical trials. The most common adverse reactions are generally mild to moderate.
Table 3: Common Adverse Events (≥10%) in Patients with Chronic ITP Treated with Avatrombopag
| Adverse Event | Percentage of Patients |
| Headache | >10% |
| Fatigue | >10% |
| Contusion | >10% |
| Epistaxis | >10% |
| Upper respiratory tract infection | >10% |
| Arthralgia | >10% |
| Gingival bleeding | >10% |
| Petechiae | >10% |
| Nasopharyngitis | >10% |
Source: Doptelet® (avatrombopag) Prescribing Information
A notable warning associated with TPO-RAs, including Doptelet®, is the risk of thrombotic/thromboembolic complications.[1][3] In clinical trials for chronic ITP, thromboembolic events (arterial or venous) were reported in 7% of patients receiving Doptelet®.[1][3]
Experimental Protocols
Detailed proprietary experimental protocols for the development of avatrombopag are not publicly available. However, the following section outlines a generalized methodology for key experiments used to verify the mechanism of a TPO-receptor agonist.
1. In Vitro TPO-Receptor Activation and Proliferation Assay
-
Objective: To determine the ability of the compound to activate the TPO receptor and stimulate the proliferation of a TPO-dependent cell line.
-
Methodology:
-
Cell Line: A human or murine hematopoietic cell line engineered to express the human TPO receptor (e.g., Ba/F3-hTPO-R).
-
Culture: Cells are cultured in an appropriate medium and starved of cytokines prior to the assay to ensure a low baseline proliferation.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (avatrombopag), a positive control (recombinant human TPO), and a negative control (vehicle).
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS or CellTiter-Glo® assay).
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (half-maximal effective concentration) of the compound.
-
2. In Vivo Murine Model of Thrombocytopenia
-
Objective: To assess the in vivo efficacy of the compound in increasing platelet counts in a model of immune thrombocytopenia.
-
Methodology:
-
Model Induction: ITP is induced in mice, for example, by injecting anti-platelet antibodies.
-
Treatment: Mice are administered the test compound (avatrombopag) orally at various doses, or a vehicle control, for a specified duration.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., daily or every other day) via tail vein or retro-orbital bleeding.
-
Platelet Counting: Platelet counts are determined using an automated hematology analyzer.
-
Data Analysis: Platelet counts are plotted over time for each treatment group to evaluate the effect of the compound on platelet recovery.
-
Visualizing the Mechanism and Workflow
Doptelet® (avatrombopag) Signaling Pathway
Caption: Avatrombopag binds to the TPO receptor, activating the JAK-STAT pathway to increase platelet production.
Generalized Experimental Workflow for TPO-RA Verification
Caption: A general workflow for the in vitro and in vivo verification of TPO receptor agonist activity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tga.gov.au [tga.gov.au]
- 4. youtube.com [youtube.com]
- 5. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doptelet.com [doptelet.com]
- 7. Hypothyroidism: Diagnosis and Treatment | AAFP [aafp.org]
Head-to-Head Comparison of Dotpo Derivatives: Information Not Available
Following a comprehensive search of scientific literature and public databases, no information could be found regarding a molecule, drug, or chemical compound referred to as "Dotpo" or its derivatives.
Our extensive search queries, including terms such as "this compound drug," "this compound molecule," "this compound chemical structure," and "this compound derivatives pharmacology," did not yield any relevant results in the scientific domain. The term "this compound" appeared in unrelated contexts, such as place names or personal names, but not in connection with any scientific or research activities.
Therefore, it is not possible to provide a head-to-head comparison, experimental data, or signaling pathway information as requested. The core requirements of the prompt, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the existence of publicly available research on "this compound" and its derivatives.
Possible Reasons for Lack of Information:
-
Novel or Proprietary Compound: "this compound" may be a very new or internal codename for a compound that has not yet been disclosed in published literature.
-
Misspelling or Typographical Error: The name "this compound" might be a misspelling of another established drug or molecule.
-
Highly Specialized or Niche Area: Research on this compound could be limited to a very small, specialized group and not yet widely disseminated.
We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" verify the correct spelling and nomenclature of the compound. If "this compound" is an internal or developmental name, accessing information may require direct contact with the research institution or company responsible for its development.
Without the proper identification of "this compound" and access to relevant scientific data, the creation of a comprehensive and objective comparison guide as requested is not feasible at this time. We are committed to providing accurate and well-supported information, and we will continue to monitor for any future publications or disclosures regarding "this compound."
Safety Operating Guide
Proper Disposal Procedures for Dioctyl Terephthalate (DOTP)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Dioctyl terephthalate (DOTP), a common plasticizer. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Essential Safety Information
DOTP is not classified as a dangerous substance, but proper handling and disposal are necessary to maintain a safe laboratory environment.[1] It is important to handle the material in accordance with good industrial hygiene and safety practices.
A. Personal Protective Equipment (PPE)
Before handling DOTP, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye/Face Protection | Tight-sealing safety goggles. |
| Skin and Body Protection | Suitable protective clothing. |
| Hand Protection | Chemically resistant gloves. |
| Respiratory Protection | Not required under normal conditions of use. |
B. First Aid Measures
In case of exposure, follow these procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If symptoms develop, seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[2] |
II. Spill and Disposal Procedures
Proper containment and disposal of DOTP waste are crucial to prevent environmental contamination.
A. Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure Adequate Ventilation : Especially in confined areas.[2]
-
Contain the Spill : Dike and contain the spill with an inert material such as sand, earth, or sawdust.[2]
-
Absorb the Material : Absorb the spill with vermiculite or another inert absorbent material.[1]
-
Collect the Waste : Transfer the liquid and solid diking material to separate, suitable, and labeled containers for recovery or disposal.[2]
-
Clean the Area : Wash the floor area with a hot water solution.[2]
-
Prevent Environmental Contamination : Keep spills out of all sewers and bodies of water.[2]
B. Waste Disposal Protocol
Dispose of DOTP waste in accordance with local, state, and federal regulations.[1][3]
-
Waste Collection : Collect all DOTP waste, including contaminated absorbent materials, in sealed and properly labeled containers.
-
Storage : Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal : Contact a licensed professional waste disposal service to pick up and dispose of the chemical waste. Do not attempt to dispose of DOTP down the drain or in regular trash.
III. Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of DOTP.
Caption: DOTP Disposal Workflow
IV. Chemical and Physical Properties
A summary of the key physical and chemical properties of DOTP is provided below for reference.
| Property | Value |
| Chemical Name | Dioctyl terephthalate |
| Synonyms | DOTP, Bis(2-ethylhexyl) terephthalate |
| Appearance | Colorless liquid[2] |
| Stability | Stable under normal conditions[2] |
| Incompatible Materials | None known based on information supplied[2] |
| Hazardous Reactions | Will not occur under normal conditions |
References
Essential Safety and Operational Guide for Handling Dioctyl Terephthalate (DOTP)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Dioctyl terephthalate (DOTP), also known as Dotpo. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.
Immediate Safety and Handling
DOTP is a non-phthalate plasticizer widely used in the manufacturing of various plastic products.[1][2] While it is considered to have a favorable toxicological profile compared to some other plasticizers, proper handling and personal protective equipment are essential to ensure safety in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling DOTP.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles should be worn at all times to protect against splashes. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene gloves, should be worn to prevent skin contact. It is important to inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing from contamination. In cases of potential for significant splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Operational Plan: Safe Handling and Storage
-
Ventilation: Always handle DOTP in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.
-
Avoiding Inhalation and Contact: Avoid inhaling vapors or mists and prevent contact with skin and eyes.
-
Storage: Store DOTP in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.
Disposal Plan
Proper disposal of DOTP and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste DOTP and any materials contaminated with it (e.g., paper towels, gloves) in a designated and properly labeled hazardous waste container.
-
Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "Dioctyl terephthalate" or "DOTP".
-
Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of DOTP down the drain or in the regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Quantitative Data
Physical and Chemical Properties of DOTP
| Property | Value |
| Molecular Formula | C₂₄H₃₈O₄ |
| Molecular Weight | 390.56 g/mol |
| Appearance | Colorless, viscous liquid |
| Odor | Odorless to faint |
| Boiling Point | 400 °C (752 °F) |
| Melting Point | -48 °C (-54.4 °F) |
| Flash Point | 210 °C (410 °F) - Closed Cup |
| Density | 0.984 g/cm³ at 20 °C (68 °F) |
| Solubility in Water | Insoluble |
| Vapor Pressure | < 0.01 mmHg at 20 °C (68 °F) |
Toxicological Data
| Test Type | Species | Route | Result |
| Acute Oral Toxicity | Rat | Oral | LD50: > 5,000 mg/kg |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: > 2,000 mg/kg |
| Eye Irritation | Rabbit | - | No to slight irritation |
| Skin Irritation | Rabbit | - | No to slight irritation |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general methodology for the synthesis of DOTP, a common procedure involving this chemical in a laboratory setting.
Synthesis of Dioctyl Terephthalate (Esterification)
Objective: To synthesize Dioctyl terephthalate from terephthalic acid and 2-ethylhexanol.
Materials:
-
Terephthalic acid (TPA)
-
2-ethylhexanol (2-EH)
-
Esterification catalyst (e.g., tetrabutyl titanate)
-
Nitrogen gas source
-
Heating mantle with stirrer
-
Reaction flask with a condenser and a Dean-Stark trap
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry reaction flask, add terephthalic acid and a molar excess of 2-ethylhexanol (typically a 1:2.5 molar ratio of TPA to 2-EH).
-
Catalyst Addition: Add a catalytic amount of tetrabutyl titanate to the reaction mixture.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas to create an inert atmosphere.
-
Heating and Reaction: Heat the mixture to the reaction temperature (typically 180-220 °C) with constant stirring. Water produced during the esterification reaction will be collected in the Dean-Stark trap.
-
Monitoring Reaction Progress: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid and catalyst by washing the mixture with a 5% sodium bicarbonate solution in a separatory funnel.
-
Washing and Drying: Wash the organic layer with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain the final product, Dioctyl terephthalate.
Mandatory Visualization
Recent research suggests that DOTP may be associated with inflammatory and immune regulatory responses.[3] The following diagram illustrates the potential signaling pathways that may be influenced by DOTP, based on identified core targets.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
